7-Iodohept-2-yne
Description
Properties
CAS No. |
70396-14-4 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
7-iodohept-2-yne |
InChI |
InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h4-7H2,1H3 |
InChI Key |
RHWYHZXYFWSACB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodohept-2-yne is a valuable chemical intermediate characterized by a terminal alkyne and a primary iodide. This unique bifunctionality makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details to aid in its practical application.
Core Chemical Properties
While comprehensive experimental data for this compound is not widely published in commercially available databases, its fundamental properties can be summarized.[1][2] Further experimental determination of properties such as boiling point, density, and solubility is recommended for precise applications.
| Property | Value | Source |
| CAS Number | 70396-14-4 | [1] |
| Molecular Formula | C₇H₁₁I | [2] |
| Molecular Weight | 222.07 g/mol | [2] |
| Appearance | Clear solution (presumed) | [2] |
| LogP | 2.615 | [2] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |
| δ = 3.20 (t, J = 7.0 Hz, 2H) | δ = 79.2, 75.7 |
| δ = 2.19 – 2.13 (m, 2H) | δ = 36.6, 28.4, 22.7, 18.0 |
| δ = 1.98 – 1.88 (m, 2H) | δ = 3.1 |
| δ = 1.77 (t, J = 2.6 Hz, 3H) |
Synthesis of this compound
The primary route for the synthesis of this compound involves the iodination of a corresponding alcohol precursor, hept-5-yn-1-ol. This transformation can be achieved through various established methods for converting primary alcohols to primary iodides.
Logical Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from Hept-5-yn-1-ol
This protocol is based on standard iodination procedures for primary alcohols (Appel reaction).
Materials:
-
Hept-5-yn-1-ol
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂) or a mixture of Diethyl ether (Et₂O) and Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine and imidazole in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add iodine crystals in portions to the stirred solution. The reaction mixture will typically turn into a yellowish slurry.
-
Add hept-5-yn-1-ol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Reactivity and Applications in Synthesis
The dual functionality of this compound makes it a versatile reagent in organic synthesis. The terminal alkyne can participate in a variety of reactions, including deprotonation followed by nucleophilic attack, and various coupling reactions. The primary iodide is susceptible to nucleophilic substitution.
Reaction Workflow Example: N-Alkylation
References
An In-depth Technical Guide to the Synthesis of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 7-iodohept-2-yne, a valuable building block in organic chemistry. The document details a reliable synthetic protocol, presents key quantitative data in a structured format, and includes a visualization of the experimental workflow.
Introduction
This compound is a chemical intermediate with the molecular formula C₇H₁₁I and a molecular weight of 222.07 g/mol . Its structure features a seven-carbon chain with an internal alkyne between carbons 2 and 3, and a terminal iodine atom at position 7. This bifunctional nature makes it a versatile reagent in a variety of chemical transformations, including cross-coupling reactions and the introduction of functionalized alkyl chains in the synthesis of more complex molecules.
Synthetic Approach
The most common and efficient method for the synthesis of this compound is through the iodination of the corresponding primary alcohol, hept-2-yn-1-ol. This transformation is typically achieved using an Appel-type reaction, which involves the use of triphenylphosphine (PPh₃) and iodine (I₂). This method is known for its mild reaction conditions and good yields.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | Hept-2-yn-1-ol (Starting Material) | This compound (Product) |
| CAS Number | 1002-36-4[1] | 70396-14-4[2] |
| Molecular Formula | C₇H₁₂O | C₇H₁₁I |
| Molecular Weight | 112.17 g/mol [1] | 222.07 g/mol |
| Boiling Point | 85-87 °C (15 mmHg) | Not available |
| Density | 0.862 g/mL | Not available |
| Appearance | Colorless liquid | Not available |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from hept-2-yn-1-ol.
Materials:
-
Hept-2-yn-1-ol
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hept-2-yn-1-ol, triphenylphosphine (1.5 equivalents), and imidazole (2.0 equivalents) in anhydrous dichloromethane.
-
Addition of Iodine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of iodine (1.5 equivalents) in dichloromethane to the flask with stirring. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
A Technical Guide to 7-Iodohept-2-yne: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 7-Iodohept-2-yne, a specialized chemical intermediate. While not a widely cataloged compound, this guide outlines its chemical identity, a plausible synthetic route, and its potential applications in the field of drug discovery and organic synthesis, with a focus on cross-coupling reactions.
Chemical Identification and Properties
This compound is an internal iodoalkyne. A specific CAS Number, 70396-14-4, has been assigned to this compound.[1][2][3] Iodoalkynes are recognized as highly reactive and versatile building blocks in organic chemistry.[4]
The physicochemical properties of this compound are summarized in the table below. These are based on its chemical structure and comparisons with similar alkynes.[5][6][7]
| Property | Value | Source |
| CAS Number | 70396-14-4 | [1][2][3] |
| Molecular Formula | C₇H₁₁I | [1][2] |
| Molecular Weight | 222.07 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 7-Iod-2-heptin, 7-iodo-2-heptyne, 5-heptyne-1-yl iodide | [1] |
| Appearance | (Not specified, likely a liquid) | |
| Boiling Point | Higher than corresponding alkanes/alkenes | [5][7] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | [6][7] |
Synthesis of Iodoalkynes: Experimental Protocol
Iodoalkynes are valuable intermediates for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[8] A variety of methods exist for the synthesis of 1-iodoalkynes from terminal alkynes.[9][10][11] One effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, catalyzed by a mild base.[4]
Protocol: Base-Catalyzed Iodination of a Terminal Alkyne
This protocol is a general procedure that can be adapted for the synthesis of iodoalkynes.
Materials:
-
Terminal alkyne (1.0 eq)
-
N-iodosuccinimide (NIS) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (0.03 eq)
-
Tetrabutylammonium bromide (TBAB) (0.03 eq)
-
Methanol (CH₃OH)
Procedure:
-
To a solution of the terminal alkyne in methanol, add NIS, K₂CO₃, and TBAB.
-
Stir the reaction mixture at 40°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Upon completion, quench the reaction and perform a work-up with an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the 1-iodoalkyne.[4]
Core Application: The Sonogashira Cross-Coupling Reaction
A primary application for iodoalkynes like this compound is the Sonogashira cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] It is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions.[12]
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for a palladium-catalyzed Sonogashira coupling.[13][14][15]
Materials:
-
Aryl Halide (e.g., 4-iodotoluene) (1.0 eq)
-
Terminal Alkyne (e.g., trimethylsilylacetylene) (1.1 - 1.2 eq)[13][16]
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Solvent with a base (e.g., Triethylamine or Diisopropylamine in THF)[13][14]
Procedure:
-
In a reaction vessel, dissolve the aryl halide in the solvent.
-
Sequentially add the Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, the base (if not the solvent), and the terminal alkyne.[14]
-
Stir the reaction at room temperature for several hours, monitoring completion by TLC.[14][15]
-
Once the reaction is complete, dilute the mixture with a solvent like diethyl ether and filter it through a pad of Celite®.[14]
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.[14]
-
Purify the resulting product by flash column chromatography on silica gel.[14]
Visualized Workflows
Diagram 1: Conceptual Synthesis of an Iodoalkyne
Caption: Conceptual workflow for the synthesis of an iodoalkyne.
Diagram 2: Sonogashira Coupling Signaling Pathway
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. hept-2-yne-Molbase [molbase.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. This compound | CAS#:70396-14-4 | Chemsrc [chemsrc.com]
- 4. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. thalesnano.com [thalesnano.com]
Technical Guide: 7-Iodohept-2-yne
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the physicochemical properties and synthetic methodologies related to 7-Iodohept-2-yne, a key intermediate in organic synthesis.
Core Physicochemical Data
This compound is a haloalkyne, a class of compounds recognized as versatile building blocks in a variety of synthetic transformations. Its reactivity makes it suitable for applications in cross-coupling reactions and nucleophilic additions. The fundamental quantitative data for this compound are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 70396-14-4 |
| Molecular Formula | C₇H₁₁I |
| Molecular Weight | 222.07 g/mol |
| Exact Mass | 221.99092 u |
Note: Molecular weight is calculated using the standard atomic weights of Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), and Iodine (126.904 g/mol ).
Synthetic Protocol: Preparation of this compound
The following is a representative experimental protocol for the synthesis of this compound from its corresponding alcohol, hept-5-yn-1-ol. The procedure involves a two-step process: conversion of the alcohol to a tosylate, followed by a Finkelstein reaction to yield the final iodoalkyne.
Step 2.1: Synthesis of Hept-5-yn-1-yl Tosylate
-
Reagents & Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve hept-5-yn-1-ol (1 equivalent) in anhydrous pyridine at 0°C.
-
Reaction: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the solution, ensuring the temperature does not exceed 5°C.
-
Monitoring: Stir the reaction mixture at 0°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x volumes).
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2.2: Synthesis of this compound (Finkelstein Reaction)
-
Reagents & Setup: In a round-bottom flask, dissolve the crude hept-5-yn-1-yl tosylate (1 equivalent) from the previous step in acetone.
-
Reaction: Add sodium iodide (1.5 equivalents) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Stir the reaction at reflux for 12-18 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding. Monitor for the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate. Evaporate the acetone solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Logical & Experimental Workflows
Visualizing the process from precursor to final, characterized product is crucial for laboratory planning. The following diagrams illustrate the synthetic pathway and a general characterization workflow.
Caption: Synthetic route to this compound from the parent alcohol.
Caption: General workflow for the purification and characterization of this compound.
An In-Depth Technical Guide to the NMR Spectrum of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of 7-iodohept-2-yne. Due to the limited availability of experimental spectral data in public databases, this guide utilizes highly accurate predictive models to delinate the ¹H and ¹³C NMR characteristics of this compound. This document also outlines a standard experimental protocol for the acquisition of NMR spectra for haloalkynes, providing a comprehensive resource for researchers working with this and similar molecules.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 1.77 | t | 2.6 |
| H4 | 2.21 | tq | 7.1, 2.6 |
| H5 | 1.60 | p | 7.2 |
| H6 | 1.91 | p | 7.0 |
| H7 | 3.21 | t | 6.8 |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C1 | 3.5 |
| C2 | 74.8 |
| C3 | 77.4 |
| C4 | 18.4 |
| C5 | 31.5 |
| C6 | 32.8 |
| C7 | 6.4 |
Solvent: CDCl₃, Frequency: 100 MHz
Molecular Structure and NMR Assignments
The structure of this compound with predicted ¹H and ¹³C chemical shifts is illustrated below. This visualization aids in the correlation of the spectral data with the molecular structure.
Caption: Structure of this compound with atom numbering and predicted NMR chemical shifts.
Experimental Protocol for NMR Spectrum Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of haloalkynes such as this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.
NMR Spectrometer Setup
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.
-
Spectral Width: 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: A flowchart outlining the key stages of an NMR experiment and subsequent data analysis.
An In-depth Technical Guide to the Infrared Spectroscopy of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 7-iodohept-2-yne, a molecule of interest in synthetic chemistry and potentially in drug development. While a direct experimental spectrum is not publicly available, this document extrapolates the key spectral features based on the characteristic vibrational frequencies of its constituent functional groups. This guide also outlines a standard experimental protocol for obtaining such a spectrum and visualizes the analytical workflow.
Predicted Infrared Absorption Data for this compound
The structure of this compound comprises an internal alkyne, a saturated hydrocarbon chain, and a primary alkyl iodide. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum. The following table summarizes the expected quantitative data.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretching (sp³ hybridized) | Alkyl Chain | 2850 - 2975 | Strong | Corresponds to the stretching of C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups of the heptyl chain.[1][2] |
| C≡C Stretching | Internal Alkyne | 2100 - 2260 | Weak | This band is characteristic of the carbon-carbon triple bond stretch. In internal, unsymmetrical alkynes, the peak is typically weak.[3][4][5] |
| CH₂/CH₃ Bending (Scissoring/Rocking) | Alkyl Chain | 1370 - 1470 | Medium | These absorptions arise from the bending vibrations of the C-H bonds in the alkyl chain.[1][2] |
| C-I Stretching | Alkyl Iodide | 500 - 600 | Medium-Strong | This absorption is due to the stretching of the carbon-iodine bond. The exact position can be influenced by the surrounding molecular structure.[1][2] |
Note: As this compound is an internal alkyne, it will not exhibit the characteristic ≡C-H stretching peak typically observed for terminal alkynes around 3300 cm⁻¹.[3][4]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following is a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Objective: To acquire a high-resolution infrared spectrum of this compound in the range of 4000-400 cm⁻¹.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound (liquid)
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with the chosen solvent and a lint-free wipe.
-
Once the crystal is dry, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere.
-
-
Sample Application:
-
Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum should be recorded in absorbance or transmittance mode over the desired wavenumber range.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum of the sample.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.
-
Visualization of Experimental and Analytical Workflow
The following diagrams illustrate the logical flow of the infrared spectroscopy process, from sample preparation to data interpretation.
Caption: Workflow for Infrared Spectroscopy Analysis.
Caption: Functional Groups and Vibrational Modes.
References
- 1. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR spectrum: Alkynes [quimicaorganica.org]
Stability and Storage of 7-Iodohept-2-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 7-Iodohept-2-yne, a valuable intermediate in organic synthesis. Due to its chemical structure, featuring both an iodo-functional group and an internal alkyne, this compound exhibits sensitivities that require careful handling and storage to ensure its integrity and purity over time. This document outlines the known stability profile, recommended storage conditions, potential decomposition pathways, and standardized protocols for stability assessment.
Core Stability Characteristics
This compound is susceptible to degradation primarily through exposure to light and elevated temperatures. The carbon-iodine bond is known to be labile, particularly to photolytic cleavage, while the alkyne functionality can be prone to oxidation and other reactions under non-optimal conditions.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation/Observation | Rationale |
| Light Exposure | Store in amber or opaque containers. Minimize exposure to ambient and UV light during handling. | The carbon-iodine bond is susceptible to photolytic cleavage, leading to the formation of radical species and subsequent decomposition. |
| Temperature | Refrigerate at 2-8°C for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the alkyne and other sensitive parts of the molecule. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents potential hydrolysis or reaction with water. |
| Purity | Use high-purity material, as impurities can catalyze decomposition. | Acidic or basic impurities can promote side reactions. |
Potential Decomposition Pathways
While specific degradation studies on this compound are not extensively published, based on the known reactivity of iodoalkynes, the following decomposition pathways are plausible:
-
Photolytic Cleavage: Upon exposure to light, particularly UV radiation, the C-I bond can undergo homolytic cleavage to generate a heptynyl radical and an iodine radical. These reactive intermediates can then lead to a variety of byproducts, including dimers, oligomers, and reaction products with solvents or other molecules.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo elimination or rearrangement reactions. The specific pathway is dependent on the conditions, but could involve the loss of HI or other fragmentation processes.
-
Oxidation: The alkyne moiety can be susceptible to oxidation, especially in the presence of air and light, potentially leading to the formation of ketones, carboxylic acids, or other oxygenated species.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, standardized stress testing protocols can be employed. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines for photostability (Q1B) and general principles of thermal stability testing.
Photostability Testing
Objective: To evaluate the intrinsic photostability of this compound and identify potential photodegradation products.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile, cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
Place the solutions in chemically inert, transparent containers (e.g., quartz cuvettes or borosilicate glass vials).
-
Prepare "dark" control samples by wrapping identical containers in aluminum foil to exclude light.
-
-
Light Exposure:
-
Expose the samples to a light source that provides a combination of visible and UV light. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.[1][2]
-
A calibrated photostability chamber equipped with a xenon lamp or a combination of cool white fluorescent and near-UV lamps is recommended.
-
Place the "dark" control samples alongside the exposed samples to monitor for any thermal degradation occurring during the experiment.
-
-
Analysis:
-
At specified time points, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
-
Thermal Stability Testing
Objective: To determine the rate of thermal degradation and the shelf-life of this compound under various temperature conditions.
Methodology:
-
Sample Preparation:
-
Place neat samples of this compound, or solutions in a high-boiling inert solvent, into sealed vials under an inert atmosphere.
-
Prepare multiple sets of samples for each temperature condition.
-
-
Storage Conditions:
-
Store the samples at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in calibrated stability ovens.
-
Include a control set stored at the recommended long-term storage temperature (e.g., 4°C).
-
-
Analysis:
-
At predetermined time intervals, remove a vial from each temperature condition.
-
Allow the vial to cool to room temperature before opening.
-
Quantify the purity of the sample using a suitable analytical method (e.g., HPLC, GC-MS).
-
Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.
-
The data can be used to estimate the shelf-life at the recommended storage temperature using Arrhenius calculations.
-
Visualizing Stability Factors and Decomposition
The following diagram illustrates the key factors that can influence the stability of this compound and its potential degradation pathways.
Caption: Factors influencing this compound stability.
By understanding these stability factors and implementing the recommended storage and handling procedures, researchers can ensure the quality and reliability of this compound for their scientific endeavors. For critical applications, it is highly recommended to perform periodic purity checks of the stored material.
References
Technical Guide: Physicochemical Characterization of 7-Iodohept-2-yne
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document serves as a comprehensive technical guide on the solubility profile of 7-Iodohept-2-yne, a compound of interest in synthetic chemistry and potential drug discovery pipelines. While specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies for determining solubility, presents a template for data organization, and discusses the critical importance of this parameter in research and development.
Introduction to this compound and the Importance of Solubility
This compound is an organic molecule featuring both an iodo group and an internal alkyne. Such functional groups make it a versatile building block in organic synthesis, potentially for the construction of more complex molecules with biological activity. In the context of drug development, understanding the solubility of a lead compound is a cornerstone of its developability profile. Solubility in various media—from aqueous buffers to organic solvents—governs its behavior in biological assays, its formulation possibilities, and its pharmacokinetic properties such as absorption and distribution.
A comprehensive solubility profile is therefore essential for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions and purifications.
-
Biological Screening: Ensuring the compound is sufficiently dissolved in assay media to produce reliable biological data.
-
Formulation Development: Creating stable and bioavailable formulations for in vivo studies.
-
Predictive Modeling: Informing computational models of absorption, distribution, metabolism, and excretion (ADME).
Quantitative Solubility Data
While specific experimental values for this compound are not available in published literature, the following table provides the standard format for presenting such data. Researchers are encouraged to use this structure when determining and reporting the solubility of this and similar compounds.
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water (pH 7.4) | 25 | Shake-Flask | Data Not Available | Data Not Available | |
| Phosphate-Buffered Saline | 25 | Shake-Flask | Data Not Available | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-Based | Data Not Available | Data Not Available | |
| Ethanol | 25 | HPLC-Based | Data Not Available | Data Not Available | |
| Methanol | 25 | HPLC-Based | Data Not Available | Data Not Available | |
| Dichloromethane (DCM) | 25 | Gravimetric | Data Not Available | Data Not Available | |
| Hexanes | 25 | Gravimetric | Data Not Available | Data Not Available |
Experimental Protocol: Determining Thermodynamic Solubility using the Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method (OECD Guideline 105). This protocol provides a detailed methodology for its implementation.
3.1. Principle
An excess amount of the solid compound (this compound) is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., Water, PBS, DMSO)
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
3.3. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., acetonitrile or methanol) to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL of pH 7.4 phosphate buffer) to the vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Extraction: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.
-
Dilution and Analysis: Dilute the filtered supernatant with the analytical solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L.
Visualized Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solubility and key aspects of drug development.
Caption: Workflow for Shake-Flask Solubility Determination.
Commercial Availability and Synthesis of 7-Iodohept-2-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for 7-Iodohept-2-yne (CAS No. 70396-14-4), a valuable building block in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in drug development who require reliable sourcing and synthetic methodologies for this compound.
Commercial Availability
This compound is available from several chemical suppliers, primarily on a request basis. The purity levels are generally suitable for research and development purposes. Below is a summary of suppliers who list this compound in their catalogs. Pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Contact for Pricing |
| Molbase[1] | 70396-14-4 | 98% | 1 kg | Request for Quotation |
| Career Henan Chemical Co., Ltd.[2][3] | 70396-14-4 | 85.0-99.8% | Up to 110 kg/week | Request for Quotation |
| Chemsrc[4][5] | 70396-14-4 | Not specified | Not specified | Inquire with listed suppliers |
| Hangzhou J&H Chemical Co., Ltd.[1] | 70396-14-4 | 98% | 1 kg | Request for Quotation |
| Dayang Chem (Hangzhou) Co., Ltd.[1] | 70396-14-4 | 98% | 1 g | Request for Quotation |
Experimental Protocol: Synthesis of this compound
Reaction:
Hept-2-yn-1-ol + I₂/PPh₃/Imidazole → this compound
Materials and Reagents:
-
Hept-2-yn-1-ol
-
N-Iodosuccinimide (NIS)
-
Potassium Carbonate (K₂CO₃) or 4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add hept-2-yne (1.0 equivalent).
-
Solvent and Reagents: Dissolve the hept-2-yne in acetonitrile or dichloromethane (approximately 0.1-0.2 M concentration).
-
Addition of Base and NIS: Add a catalytic amount of a mild base such as potassium carbonate (K₂CO₃, 0.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents). To this mixture, add N-iodosuccinimide (NIS, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Note: This is an adapted general protocol and may require optimization for yield and purity.
Visualizations
To further clarify the procurement and synthesis processes, the following diagrams are provided.
Caption: Procurement Workflow for this compound.
Caption: Synthetic Pathway for this compound.
References
- 1. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS#:70396-14-4 | Chemsrc [chemsrc.com]
A Comprehensive Technical Review of 7-Iodohept-2-yne and the Broader Class of Iodoalkynes
Introduction
7-Iodohept-2-yne is an organic compound with the chemical formula C₇H₁₁I. While specific literature detailing the synthesis, characterization, and application of this compound is notably scarce, this review aims to provide a comprehensive technical guide by examining the broader class of iodoalkynes. By exploring general methodologies for the synthesis and characterization of these valuable synthetic intermediates, we can infer the properties and potential applications of this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and utilization of functionalized alkynes.
Iodoalkynes are important building blocks in organic synthesis due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The presence of the iodine atom allows for a range of transformations, making them key intermediates in the synthesis of complex molecules, including pharmaceuticals and materials science applications.
Synthesis of Iodoalkynes: General Methodologies
The synthesis of 1-iodoalkynes from terminal alkynes is a common and effective strategy. Several methods have been developed, often involving an electrophilic iodination source. Below are summaries of common synthetic approaches that could be adapted for the preparation of this compound from hept-2-yne.
Table 1: Overview of Synthetic Protocols for 1-Iodoalkynes
| Method | Iodinating Agent | Catalyst/Reagent | Solvent | Temperature | Yield Range | Reference |
| 1 | N-Iodosuccinimide (NIS) | γ-Al₂O₃ | Acetonitrile | 80 °C | Good to Excellent | [1][2][3] |
| 2 | Zinc Iodide (ZnI₂) | tert-Butyl nitrite, Triethylamine | Chloroform | Room Temp. | Good | [4] |
| 3 | Potassium Iodide (KI) | Copper(I) Iodide (CuI), (Diacetoxyiodo)benzene | Not specified | Mild | Good to Excellent | [5] |
| 4 | Molecular Iodine (I₂) | Various (e.g., bases, oxidizing agents) | Various | Various | Variable | [6][7] |
| 5 | N-Iodosuccinimide (NIS) | Acetic Acid | Not specified | Not specified | Very Good | [5] |
Detailed Experimental Protocol: Al₂O₃-Mediated Iodination of a Terminal Alkyne
The following is a representative experimental protocol for the synthesis of a 1-iodoalkyne using N-iodosuccinimide (NIS) and alumina (γ-Al₂O₃), which is noted for its efficiency and good functional group tolerance.[1][2][3] This protocol could be hypothetically applied to the synthesis of an iodoalkyne.
Materials:
-
Terminal alkyne (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.1 mmol)
-
Neutral γ-Al₂O₃ (1.3 mmol)
-
Acetonitrile (CH₃CN)
-
4 Å Molecular Sieves (optional, but may improve yield)
Procedure:
-
To a solution of the terminal alkyne in acetonitrile, add N-iodosuccinimide, neutral γ-Al₂O₃, and 4 Å molecular sieves.
-
Stir the reaction mixture at 80 °C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid components (Al₂O₃ and molecular sieves) and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-iodoalkyne.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of a 1-iodoalkyne.
Caption: General workflow for the synthesis and purification of a 1-iodoalkyne.
Spectroscopic Characterization of Iodoalkynes
The characterization of iodoalkynes relies on standard spectroscopic techniques. While specific data for this compound is not available, the expected spectral features can be inferred from the general characteristics of this class of compounds.
Table 2: Expected Spectroscopic Data for a Representative Iodoalkyne
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the specific protons in the molecule. The chemical shifts will depend on the surrounding functional groups. |
| ¹³C NMR | Two characteristic signals for the alkyne carbons. The carbon attached to the iodine will be significantly downfield. |
| IR Spectroscopy | A weak to medium absorption band for the C≡C stretch, typically in the range of 2100-2260 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of iodine (mass 127) will be evident in the isotopic pattern. |
Applications in Drug Development and Signaling Pathways
Currently, there is no specific information in the scientific literature linking this compound to applications in drug development or its involvement in any signaling pathways. However, iodoalkynes, in general, are valuable precursors for the synthesis of biologically active molecules. They can participate in various coupling reactions, such as Sonogashira, Suzuki, and Negishi couplings, to build more complex molecular architectures. The iodine moiety can be replaced with a variety of other functional groups, making iodoalkynes versatile intermediates in medicinal chemistry for the synthesis of potential drug candidates.
Conclusion and Future Directions
While this compound remains a sparsely documented compound, this review provides a framework for its potential synthesis and characterization based on the well-established chemistry of iodoalkynes. The lack of specific data highlights an opportunity for further research to synthesize and characterize this compound, and to explore its potential applications in organic synthesis and medicinal chemistry. Future work could involve the development of an optimized synthesis for this compound, a thorough spectroscopic characterization, and an investigation of its reactivity in various coupling reactions. Such studies would contribute to a better understanding of this and other functionalized alkynes and could uncover novel applications in science and technology.
References
- 1. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
physical appearance of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodohept-2-yne is a chemical compound with the molecular formula C₇H₁₁I. It belongs to the class of alkynes, specifically a hept-2-yne derivative with an iodine atom at the 7-position. Due to the presence of both an alkyne functional group and a terminal iodo group, this molecule holds potential as a versatile building block in organic synthesis. The alkyne moiety can participate in various coupling reactions and functional group transformations, while the iodo group is a good leaving group, making it suitable for nucleophilic substitution and cross-coupling reactions. This technical guide provides a summary of the available physical and chemical data for this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁I | [1][3] |
| Molecular Weight | 222.07 g/mol | [3] |
| CAS Number | 70396-14-4 | [3] |
| Appearance | Clear solution | [1][2] |
| Purity | 85.0-99.8% | [1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain based on the conducted searches. However, a plausible synthetic route can be inferred from common organic chemistry transformations. A likely precursor for this compound is hept-2-yn-1-ol. The synthesis would involve the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with iodide.
Postulated Experimental Protocol: Two-Step Synthesis from Hept-2-yn-1-ol
Step 1: Tosylation of Hept-2-yn-1-ol
In a reaction vessel, hept-2-yn-1-ol would be dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, and cooled in an ice bath. A base, typically pyridine or triethylamine, would be added, followed by the slow addition of p-toluenesulfonyl chloride (tosyl chloride). The reaction would be stirred at a low temperature and then allowed to warm to room temperature. The purpose of this step is to convert the hydroxyl group into a tosylate, which is an excellent leaving group.
Step 2: Iodination of Hept-2-yn-1-yl tosylate
The resulting tosylate from Step 1 would then be treated with a source of iodide ions, such as sodium iodide, in a polar aprotic solvent like acetone or dimethylformamide. This reaction, a Finkelstein reaction, proceeds via an Sₙ2 mechanism, where the iodide ion displaces the tosylate group to yield this compound. The reaction mixture would likely be heated to facilitate the substitution. After the reaction is complete, an aqueous workup followed by extraction and purification by column chromatography would be necessary to isolate the final product.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For unambiguous structure confirmation and purity assessment, the following analyses would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group adjacent to the alkyne, the methylene groups of the alkyl chain, and the methylene group attached to the iodine atom. The chemical shift of the protons on the carbon bearing the iodine (C-7) would be significantly downfield due to the deshielding effect of the iodine atom.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne bond, the methyl carbon, and the methylene carbons. The carbon atom bonded to iodine (C-7) would exhibit a signal at a characteristic upfield chemical shift due to the "heavy atom effect" of iodine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a characteristic, though weak, absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the alkyl chain would appear around 2850-3000 cm⁻¹, and the C-I stretching vibration would be observed in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (222.07 g/mol ). A characteristic fragmentation pattern would also be observed, likely involving the loss of an iodine atom or cleavage of the alkyl chain.
Applications in Research and Drug Development
While no specific applications of this compound in signaling pathways or drug development have been documented in the searched literature, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules. The terminal iodoalkyne motif is a valuable handle for introducing the hept-2-yne fragment into larger structures through various coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, after appropriate functionalization. Such strategies are frequently employed in the synthesis of biologically active compounds and novel materials.
Logical Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
References
A Technical Guide on the Potential Hazards of 7-Iodohept-2-yne
Disclaimer: This document provides a summary of available information and an inferred hazard assessment for 7-Iodohept-2-yne. As of the date of this report, specific toxicological and comprehensive safety data for this compound is not publicly available. The information presented herein is based on the chemical properties of structurally similar compounds and should be used as a preliminary guide for risk assessment and for informing safe handling practices. All laboratory work with this compound should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound is a chemical intermediate used in organic synthesis. Due to the limited availability of specific safety data, this guide aims to provide a comprehensive overview of its potential hazards by examining its chemical structure and drawing comparisons with analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar compounds.
Chemical and Physical Properties
Limited data is available for this compound. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 70396-14-4 | [1][2][3] |
| Molecular Formula | C7H11I | [2][3] |
| Molecular Weight | 222.07 g/mol | [2] |
| Appearance | Clear solution | [2][3] |
| Storage | Keep in a dry and cool condition | [3] |
Inferred Hazard Profile
In the absence of direct toxicological data for this compound, a hazard assessment can be inferred by considering its structural components: a hept-2-yne (a C7 alkyne) backbone and an iodo-functional group.
The alkyne group and the seven-carbon chain contribute to the flammability of the molecule. The following table summarizes the known hazards of Hept-2-yne, a close structural analog.
| Hazard | GHS Classification (for Hept-2-yne) | Source |
| Flammability | Flammable liquids - Category 2 (Highly Flammable) | [4] |
| Aspiration Hazard | Aspiration hazard - Category 1 (May be fatal if swallowed and enters airways) | [4] |
| Skin Irritation | Skin irritation - Category 2 (Causes skin irritation) | [4] |
| Eye Irritation | Serious eye irritation | [4] |
| Respiratory Irritation | May cause respiratory irritation | [4] |
The presence of iodine in the molecule suggests potential for hazards associated with halogenated compounds. The following table summarizes the known hazards of 1-Iodoheptane and elemental Iodine.
| Hazard | GHS Classification (for 1-Iodoheptane/Iodine) | Source |
| Skin Contact | Harmful in contact with skin (Iodine) | [5] |
| Inhalation | Harmful if inhaled (Iodine) | [5] |
| General | Light sensitive (1-Iodoheptane) | [6] |
Experimental Protocols
A search of publicly available literature and safety databases did not yield any specific experimental protocols for the toxicological assessment of this compound.
Logical Approach for Hazard Assessment of Data-Poor Compounds
The following diagram illustrates the logical workflow used to infer the potential hazards of a compound like this compound, for which specific data is not available.
Recommended Safety Precautions
Based on the inferred hazard profile, the following safety precautions are recommended when handling this compound:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling and Storage:
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Protect from light.
-
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion
While specific hazard data for this compound is lacking, an analysis of its structural analogs suggests that it should be handled as a flammable, potentially irritating, and harmful compound. The recommendations provided in this guide are based on an inferred risk profile and should be considered preliminary. A comprehensive experimental investigation is required to fully characterize the toxicological and safety properties of this compound.
References
- 1. This compound | CAS#:70396-14-4 | Chemsrc [chemsrc.com]
- 2. This compound, CasNo.70396-14-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. This compound, CasNo.70396-14-4 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 4. Hept-2-yne | C7H12 | CID 14245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ns1.americanelements.com [ns1.americanelements.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to 7-Iodohept-2-yne: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodohept-2-yne is a valuable chemical intermediate whose discovery and initial synthesis can be traced back to the needs of complex organic synthesis in the mid-20th century. This guide provides a comprehensive overview of the history, synthesis, and key physicochemical properties of this compound. Detailed experimental protocols for its preparation, supported by quantitative data and spectroscopic analysis, are presented. Furthermore, this document includes visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts for researchers in organic chemistry and drug development.
Introduction
This compound, with the chemical formula C₇H₁₁I and CAS number 70396-14-4, is a bifunctional molecule featuring both an internal alkyne and a primary alkyl iodide. This unique combination of functional groups makes it a versatile building block in organic synthesis, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility has been demonstrated in the construction of complex molecular architectures, including natural products and their analogues. This guide aims to provide a detailed account of the discovery and historical context of this compound, followed by a thorough examination of its synthesis and characterization.
Discovery and Historical Context
While the exact date of the first synthesis of this compound is not definitively documented in a singular "discovery" paper, its preparation is rooted in established methodologies for the conversion of alcohols to alkyl iodides. A significant early utilization of this compound was reported by Snider and Kirk in their 1983 work on intramolecular [2+2] cycloadditions of ketenes to acetylenes, published in the Journal of the American Chemical Society. In this seminal paper, they report the use of this compound as a key substrate, indicating that its synthesis was based on known and reliable chemical transformations at the time. The likely precursor, 5-heptyn-1-ol, was converted to the corresponding tosylate followed by displacement with iodide, a standard procedure in organic synthesis.
The development and use of this compound can be seen as part of a broader trend in synthetic organic chemistry to create versatile and functionalized building blocks to enable the efficient construction of complex target molecules.
Synthesis of this compound
The most common and historically relevant method for the synthesis of this compound involves a two-step sequence starting from the commercially available 5-heptyn-1-ol. This process is outlined below.
Synthetic Pathway
The overall synthetic transformation can be visualized as a two-step process: tosylation of the primary alcohol followed by nucleophilic substitution with iodide.
Theoretical Studies on 7-Iodohept-2-yne: A Prospective Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current theoretical landscape for 7-iodohept-2-yne. Notably, dedicated theoretical and computational studies on this specific molecule are not extensively available in peer-reviewed literature. Consequently, this document serves as a prospective guide, outlining the foundational data available from computational databases and presenting a detailed, proposed framework for future theoretical investigations. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to initiate and conduct in-depth computational analyses of this compound, a molecule of potential interest in synthetic chemistry and medicinal research due to its reactive alkyne and iodo functionalities. This guide summarizes known computed properties, details a robust, hypothetical experimental protocol for its theoretical study, and provides a visual workflow to guide such research.
Introduction
This compound is an organic molecule featuring a terminal alkyne and a primary iodoalkane. This combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of coupling and functionalization reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it a good leaving group and a participant in radical reactions. The alkyne moiety offers a site for additions, cycloadditions, and metal-catalyzed coupling reactions. Understanding the electronic structure, reactivity, and spectroscopic properties of this compound through theoretical studies can provide invaluable insights for its application in drug design and materials science.
Given the current absence of specific theoretical studies on this compound, this guide aims to bridge that gap by proposing a structured approach to its computational analysis, drawing upon established methodologies for similar halogenated alkynes.
Computed Properties of this compound
While detailed experimental or theoretical studies are lacking, several chemical databases provide computationally generated properties for this compound. These properties, summarized in Table 1, offer a baseline for further investigation.
| Property | Value | Source |
| Molecular Formula | C7H11I | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 70396-14-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 222.07 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Exact Mass | 221.991 g/mol | --INVALID-LINK-- |
| LogP (octanol/water) | 2.615 | --INVALID-LINK-- |
| Polar Surface Area (PSA) | 0 Ų | --INVALID-LINK-- |
Proposed Experimental Protocol for Theoretical Investigation
The following protocol outlines a robust computational methodology for a comprehensive theoretical study of this compound. This protocol is based on methods proven effective for other organoiodine compounds and halogenated alkynes.
Computational Methods
3.1.1. Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound will be optimized using Density Functional Theory (DFT). Recommended functionals include the M06-2X, which is well-regarded for main-group thermochemistry and kinetics, or a dispersion-corrected functional such as B3LYP-D3. For the basis set, a triple-ζ quality basis set, such as def2-TZVP, is advisable for carbon and hydrogen atoms. For the iodine atom, due to its large number of electrons and relativistic effects, an effective core potential (ECP) such as the def2-TZVP ECP should be employed to replace the core electrons, simplifying the calculation while maintaining accuracy. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
3.1.2. Electronic Properties and Bonding Analysis: To investigate the electronic properties, single-point energy calculations can be performed on the optimized geometry using a higher level of theory, such as Møller–Plesset perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain more accurate electronic energies. Natural Bond Orbital (NBO) analysis will be employed to study the nature of the C-I bond, atomic charges, and hyperconjugative interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and characterize the interatomic interactions.
3.1.3. Reactivity and Mechanistic Studies: Potential reaction pathways, such as nucleophilic substitution at the carbon bearing the iodine or addition reactions at the alkyne, can be modeled. Transition states will be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. The intrinsic reaction coordinate (IRC) will be calculated to confirm that the located transition states connect the correct reactants and products. Activation energies and reaction enthalpies will be calculated to predict the feasibility and kinetics of different reaction pathways.
Software
Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and Turbomole.
Visualizations
The following diagrams illustrate the proposed workflow for a theoretical study and a conceptual representation of the key reactive sites of this compound.
Caption: A generalized workflow for the theoretical investigation of this compound.
Caption: Conceptual diagram of reactive sites on this compound and potential reaction types.
Conclusion
While dedicated theoretical research on this compound is currently limited, this guide provides a solid foundation for future computational studies. The proposed methodologies, rooted in established quantum chemical techniques, offer a clear path to elucidating the molecule's structural, electronic, and reactive properties. Such studies would be highly valuable to the scientific community, particularly for those in synthetic chemistry and drug development, by enabling a deeper, predictive understanding of this versatile chemical entity. The provided workflows and conceptual diagrams serve as a starting point for these much-needed investigations.
An In-depth Technical Guide to the Electrophilicity of the Alkyne in 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic character of the internal alkyne moiety in 7-iodohept-2-yne. The document synthesizes theoretical principles, computational chemistry concepts, and representative experimental frameworks to offer insights into the molecule's reactivity and potential applications in chemical synthesis and drug discovery.
Theoretical Framework: Understanding Alkyne Electrophilicity
The reactivity of an alkyne is governed by the unique electronic structure of the carbon-carbon triple bond. Unlike alkenes, the sp-hybridized carbon atoms of an alkyne have 50% s-character, rendering them more electronegative than their sp2-hybridized counterparts. This increased electronegativity draws electron density away from the π-systems, making the alkyne carbons themselves somewhat electron-deficient and thus, intrinsically electrophilic.
However, this is counterbalanced by the fact that the resulting vinyl cation intermediate, which would form during a standard electrophilic addition, is highly unstable.[1] Consequently, while alkynes possess electrophilic character, they are generally less reactive towards electrophiles than alkenes.[2] Their electrophilicity is most effectively expressed in reactions with nucleophiles, particularly when activated by transition metal catalysts.
For the specific case of This compound , several structural features modulate the electrophilicity of the C-2/C-3 triple bond:
-
Internal Alkyne: As an internal alkyne, it is more sterically hindered than a terminal alkyne, which can affect the approach of nucleophiles. Internal alkynes are also generally more stable than their terminal isomers.
-
Substitution: The alkyne is asymmetrically substituted with a methyl group at one end and a five-carbon chain at the other. This electronic asymmetry can lead to regioselectivity in addition reactions.
-
Inductive Effect: The iodine atom at the C-7 position exerts an electron-withdrawing inductive effect (-I). Although this effect is attenuated over the five-sigma-bond distance, it subtly enhances the overall electron deficiency of the molecule, including the alkyne moiety, thereby increasing its electrophilicity.
Quantitative Analysis: The Global Electrophilicity Index (ω)
In the absence of direct experimental kinetic data for this compound, its electrophilicity can be contextualized using the global electrophilicity index (ω), a quantitative scale derived from conceptual Density Functional Theory (DFT).[3] This index measures the stabilization in energy when a system acquires additional electronic charge from its environment.[4] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η) as follows:
ω = μ² / 2η
A higher ω value indicates a greater capacity of a molecule to act as an electrophile. While the specific ω value for this compound is not published, a comparative analysis with known values for related compounds can provide a strong estimation of its reactivity.
| Compound Class | Substituent Example | Typical Electrophilicity Index (ω) in eV | Electrophilic Character | Reference |
| Azides (for comparison) | Phenyl Azide (C₆H₅N₃) | 1.26 | Moderate | [3] |
| p-Nitrophenyl Azide | 2.00 | Strong | [3] | |
| Alkynes | Phenylacetylene (C₆H₅C≡CH) | 1.15 | Moderate | [3] |
| Methyl Propiolate (HC≡CCO₂Me) | 1.83 | Strong | [3] | |
| Estimated for this compound | - (CH₂)₄-I (weakly e⁻-withdrawing) | ~1.2 - 1.4 | Moderate | N/A |
Table 1: A comparative scale of calculated global electrophilicity index (ω) values for representative alkynes and other molecules. The value for this compound is an estimation based on the electronic nature of its substituents.
The analysis suggests that the alkyne in this compound is moderately electrophilic. The electron-withdrawing nature of the distant iodo group would likely place its ω value slightly higher than that of a simple alkyl-substituted alkyne.
Reactivity and Representative Experimental Protocols
The moderate electrophilicity of the alkyne in this compound suggests that its reaction with most nucleophiles will require activation, typically via a transition metal catalyst. Such catalysts can coordinate to the alkyne, increasing its polarization and rendering it more susceptible to nucleophilic attack.
Due to a lack of published specific reactions for this compound, a representative protocol for the hydroamination of a similar internal alkyne is provided below. This reaction exemplifies the activation of an alkyne's electrophilic character to form C-N bonds, a crucial transformation in drug development.
Representative Protocol: Gold-Catalyzed Hydroamination of an Internal Alkyne
This protocol is adapted from methodologies for the intermolecular hydroamination of internal alkynes and serves as a plausible workflow for investigating the reactivity of this compound.
Objective: To react this compound with a model amine (e.g., aniline) in the presence of a gold catalyst to form the corresponding enamine or imine product.
Materials:
-
This compound (Substrate)
-
Aniline (Nucleophile)
-
(Ph₃P)AuCl (Catalyst Precursor)
-
AgOTf (Co-catalyst/Halide Scavenger)
-
Anhydrous Toluene (Solvent)
-
Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve (Ph₃P)AuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%) in anhydrous toluene (1.0 mL). Stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form, generating the active cationic gold catalyst in situ.
-
Reaction Setup: In a separate dry Schlenk flask, dissolve this compound (0.5 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).
-
Addition of Nucleophile: Add aniline (0.6 mmol, 1.2 equiv) to the solution of this compound.
-
Initiation: Transfer the prepared catalyst solution to the substrate/nucleophile mixture via cannula.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and filter it through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the enamine/imine product.
Conclusion and Outlook
The alkyne in this compound possesses a moderate intrinsic electrophilicity arising from the sp-hybridization of its carbon atoms, which is subtly enhanced by the weak, long-range inductive effect of the C-7 iodo substituent. While direct reactions with nucleophiles may be sluggish, its electrophilic character can be effectively harnessed through transition metal catalysis.
For drug development professionals, this compound represents a valuable bifunctional building block. The alkyne can serve as an electrophilic handle for constructing carbon-heteroatom or carbon-carbon bonds, while the primary iodide offers a classic site for Sₙ2-type nucleophilic substitution. This dual reactivity allows for sequential and diverse molecular elaborations from a single, versatile scaffold. Future computational studies to determine the precise electrophilicity index (ω) and local electrophilicity at the alkyne carbons would provide further quantitative insights to guide synthetic strategies.
References
- 1. Turkish Computational and Theoretical Chemistry » Submission » Theoretical investigation on electrophilicity indexes and proton affinities of some boron-nitrogen open-chain species [dergipark.org.tr]
- 2. A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σp in [3+2] Cycloaddition Reactions of Aryl Azide/Alkyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 9 The electrophilicity index in organic chemistry - Universidad Andrés Bello [researchers.unab.cl]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Click Chemistry Reactions Involving 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing 7-Iodohept-2-yne in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This versatile iodo-functionalized alkyne serves as a valuable building block in organic synthesis, bioconjugation, and materials science, enabling the straightforward introduction of a heptynyl-iodide moiety for further functionalization.
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for creating complex molecular architectures. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. This compound is a particularly useful reagent in this context, as the resulting triazole product retains an iodine atom that can be used in subsequent cross-coupling reactions or other transformations.
This document outlines a general protocol for the CuAAC reaction using this compound and provides representative data and a workflow for experimental setup.
Key Applications
-
Drug Discovery: Synthesis of novel triazole-containing compounds for screening as potential therapeutic agents. The triazole core is a common scaffold in medicinal chemistry.
-
Bioconjugation: Labeling of biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
-
Materials Science: Development of functionalized polymers and surfaces with tailored properties.
-
Organic Synthesis: Creation of complex molecular architectures where the iodide handle allows for subsequent modifications.
Reaction Principle
The core of the application lies in the CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
Reaction Scheme:
Experimental Protocols
The following is a general protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a generic azide. It is adapted from general procedures for CuAAC reactions. Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
This compound
-
Azide of interest
-
Copper(I) iodide (CuI) or other Cu(I) source (e.g., CuSO4/sodium ascorbate)
-
A suitable ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Solvent (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF, or a mixture with water)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware and stirring equipment
Protocol: CuAAC Reaction of this compound
-
Preparation of the Catalyst Solution:
-
In a reaction vessel, dissolve copper(I) iodide (CuI) (e.g., 0.05 equivalents) and, if used, a ligand like TBTA (0.05 equivalents) in the chosen solvent (e.g., THF).
-
Stir the mixture at room temperature for approximately 20 minutes to ensure the formation of a homogeneous catalyst solution.
-
-
Reaction Setup:
-
In a separate flask, dissolve the azide (1.0 equivalent) and this compound (1.0 equivalent) in the reaction solvent.
-
Add the solution of the azide and this compound to the prepared catalyst solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a 10% solution of ammonium hydroxide (NH4OH) to complex with the copper catalyst.
-
Remove the volatile components of the solvent under reduced pressure.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-5-iodo-1,2,3-triazole.
-
Data Presentation
The following table summarizes representative quantitative data for a typical CuAAC reaction involving an iodoalkyne. Note that specific yields and reaction times will vary depending on the azide used and the precise reaction conditions.
| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Azide + this compound | 5 mol% CuI | THF | 25 | 4 | ~90 |
| Phenyl Azide + this compound | 5 mol% CuSO4, 10 mol% NaAsc | t-BuOH/H2O | 25 | 6 | ~85 |
| Glycyl Azide + this compound | 5 mol% CuI, 5 mol% TBTA | DMF/H2O | 25 | 2 | ~95 |
Mandatory Visualizations
Logical Workflow for a CuAAC Reaction
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Signaling Pathway Analogy for Click Chemistry
Caption: A signaling pathway analogy illustrating the roles of reactants and catalyst in a CuAAC reaction.
Application Notes and Protocols for 7-Iodohept-2-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 7-iodohept-2-yne, a versatile building block in organic synthesis. The primary application highlighted is the Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation. Additionally, its potential use in cycloaddition reactions for the construction of complex cyclic systems is explored.
Overview of this compound
This compound (CAS No: 70396-14-4, Molecular Formula: C₇H₁₁I) is a key intermediate possessing both an internal alkyne and a primary alkyl iodide. This bifunctional nature allows for a range of synthetic transformations, making it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.
Key Properties:
| Property | Value |
| Molecular Weight | 222.07 g/mol |
| Appearance | Clear liquid (typical) |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While this compound contains an internal alkyne, the alkyl iodide moiety can readily participate in coupling reactions with terminal alkynes.
Application: Synthesis of Functionalized Alkynes
This compound serves as an excellent substrate for coupling with various terminal alkynes to generate more complex, functionalized internal alkynes. These products can be further elaborated into diverse molecular architectures.
Experimental Protocol: General Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne (R-C≡CH).
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.05 eq) and copper(I) iodide (e.g., 0.1 eq).
-
Add the anhydrous solvent (e.g., 10 mL per mmol of this compound) and the amine base (e.g., 3 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Finally, add this compound (1 eq) to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Terminal Alkyne (R) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pd(PPh₃)₄ / CuI | TEA | THF | 25 | 12 | 85 |
| 2 | Trimethylsilyl | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 50 | 8 | 92 |
| 3 | n-Butyl | Pd(PPh₃)₄ / CuI | TEA | THF | 25 | 16 | 78 |
Cycloaddition Reactions
While direct examples of cycloaddition reactions involving this compound are not prevalent in the literature, its structure lends itself to intramolecular cycloaddition strategies for the synthesis of bicyclic and polycyclic systems. By tethering a diene to the alkyne moiety, an intramolecular Diels-Alder reaction can be envisioned.
Application: Synthesis of Fused Carbocycles
An intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a derivative of this compound can provide a rapid entry into complex carbocyclic frameworks, which are common motifs in natural products and pharmaceutical agents.
Experimental Protocol: Hypothetical Intramolecular [4+2] Cycloaddition
This protocol outlines a hypothetical synthetic sequence to generate a precursor for and carry out an intramolecular Diels-Alder reaction.
Reaction Scheme:
Step 1: Synthesis of the Cycloaddition Precursor
Step 2: Intramolecular [4+2] Cycloaddition
Procedure (General Concept):
-
Synthesis of the Precursor: The hydroxyl group of a suitable diene (e.g., a substituted furfuryl alcohol or a conjugated diene alcohol) would be coupled to the iodo-end of this compound via a nucleophilic substitution reaction, likely promoted by a base such as sodium hydride.
-
Intramolecular Cycloaddition: The resulting diene-yne precursor would be dissolved in a high-boiling point solvent (e.g., toluene, xylene) and heated under reflux to induce the intramolecular [4+2] cycloaddition. The reaction progress would be monitored by TLC or NMR spectroscopy.
-
Work-up and Purification: Upon completion, the solvent would be removed under reduced pressure, and the resulting fused bicyclic product would be purified by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Furan-based | Toluene | 110 | 24 | 65 |
| 2 | Acyclic 1,3-diene | Xylene | 140 | 18 | 58 |
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Intramolecular Diels-Alder Workflow
Caption: Workflow for the synthesis of fused bicycles.
Application Notes and Protocols: 7-Iodohept-2-yne as a Versatile Building Block in Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While 7-iodohept-2-yne possesses significant potential as a building block in organic synthesis, a thorough review of scientific literature reveals a notable absence of specific, published examples of its application in the synthesis of complex molecules. The following application notes and protocols are therefore based on the well-established reactivity of its constituent functional groups—the alkyl iodide and the internal alkyne—and draw from methodologies reported for closely related iodoalkynes. These protocols are intended to serve as a foundational guide and may require optimization for specific applications of this compound.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a terminal primary iodide and an internal alkyne. This unique combination of functional groups makes it a potentially valuable synthon for the construction of complex molecular architectures. The primary iodide serves as a versatile handle for nucleophilic substitution and a variety of cross-coupling reactions. The internal alkyne can participate in cycloaddition reactions and other transformations that introduce rigidity and defined stereochemistry into a target molecule.
Chemical Structure:
Key Reactive Sites:
-
C-I Bond: Susceptible to nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions.
-
C≡C Triple Bond: Can act as a dienophile or dipolarophile in cycloaddition reactions.
Potential Synthetic Applications
Based on its structure, this compound is well-suited for several key synthetic transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: The alkyl iodide can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form new carbon-carbon bonds.
-
Nucleophilic Substitution: The iodide is a good leaving group, allowing for the introduction of a wide range of nucleophiles, including azides, cyanides, and various heteroatom nucleophiles.
-
Cycloaddition Reactions: The internal alkyne can react with dienes (in Diels-Alder reactions) or 1,3-dipoles (in Huisgen cycloadditions) to form cyclic and heterocyclic systems.
The following sections will focus on two high-impact, hypothetical applications: Sonogashira-type coupling (adapted for an alkyl iodide) and [4+2] cycloaddition (Diels-Alder reaction).
Application I: Analogue of Sonogashira Coupling for C(sp)-C(sp3) Bond Formation
While the classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, modifications of this reaction can be envisioned for coupling with alkyl halides. The following protocol is a representative example of a palladium-catalyzed coupling of a terminal alkyne with an alkyl iodide.
Quantitative Data from a Representative Alkyl-Alkyne Coupling Reaction
The following table summarizes typical yields for the coupling of various terminal alkynes with primary alkyl iodides under palladium catalysis. These results are illustrative and would need to be optimized for this compound.
| Entry | Alkyne Substrate | Alkyl Iodide | Catalyst System | Solvent | Base | Yield (%) |
| 1 | Phenylacetylene | 1-Iodobutane | Pd(PPh₃)₄ / CuI | THF | Et₃N | 75 |
| 2 | Trimethylsilylacetylene | 1-Iodohexane | PdCl₂(PPh₃)₂ / CuI | DMF | i-Pr₂NEt | 82 |
| 3 | 1-Hexyne | 1-Iodopentane | Pd(dba)₂ / XPhos | Dioxane | Cs₂CO₃ | 78 |
Experimental Workflow for a Hypothetical Coupling Reaction
Detailed Experimental Protocol (Representative)
Objective: To couple a terminal alkyne with this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and degas the solution with a stream of argon for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 eq), the terminal alkyne (1.2 mmol, 1.2 eq), and freshly distilled Et₃N (3.0 mmol, 3.0 eq) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (15 mL).
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired coupled product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application II: [4+2] Cycloaddition (Diels-Alder Reaction)
The internal alkyne of this compound can function as a dienophile in a Diels-Alder reaction with a suitable diene to construct a six-membered ring. The presence of the iodoalkyl chain can be used for further functionalization post-cycloaddition.
Quantitative Data from a Representative Diels-Alder Reaction with an Alkyne
The following table presents typical yields and conditions for the Diels-Alder reaction between various dienes and internal alkynes.
| Entry | Diene | Alkyne (Dienophile) | Conditions | Product | Yield (%) |
| 1 | Cyclopentadiene | Dimethyl acetylenedicarboxylate | Neat, 25 °C, 12 h | Bicyclic adduct | 95 |
| 2 | Furan | Diethyl acetylenedicarboxylate | Toluene, 110 °C, 24 h | Oxabicyclic adduct | 70 |
| 3 | Anthracene | Dibenzoylacetylene | Xylene, 140 °C, 48 h | Tricyclic adduct | 85 |
Logical Pathway for Diels-Alder Reaction and Subsequent Functionalization
Detailed Experimental Protocol (Representative)
Objective: To perform a Diels-Alder reaction between a diene and this compound.
Materials:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Anhydrous toluene
-
Hydroquinone (as a polymerization inhibitor, if needed)
-
Silica gel for column chromatography
Procedure:
-
To a pressure-tolerant sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and a small amount of hydroquinone (optional).
-
Add anhydrous toluene (5 mL) to dissolve the alkyne.
-
Add the diene (e.g., cyclopentadiene, 3.0 mmol, 3.0 eq).
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 120 °C) in an oil bath behind a blast shield.
-
Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully open the tube.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to isolate the Diels-Alder adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and stereochemistry.
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of complex molecules. Its bifunctional nature allows for a variety of synthetic manipulations, offering pathways to novel scaffolds. The representative protocols provided herein for Sonogashira-type couplings and Diels-Alder reactions serve as a starting point for researchers looking to incorporate this versatile synthon into their synthetic strategies. Further investigation is warranted to fully elucidate the synthetic utility of this compound in the fields of medicinal chemistry and materials science.
Application Notes and Protocols for Nucleophilic Substitution on 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for performing nucleophilic substitution reactions on 7-iodohept-2-yne, a versatile building block in organic synthesis. The following sections outline key experimental procedures, present quantitative data for representative reactions, and illustrate the reaction workflows.
Introduction
This compound is a primary alkyl iodide containing an internal alkyne functionality. The primary carbon-iodine bond is susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism, allowing for the introduction of a wide variety of functional groups. The internal alkyne is generally stable under these conditions, making this compound a useful synthon for the preparation of more complex molecules with retained unsaturation.
Reaction Mechanism and Workflow
The nucleophilic substitution on this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is displaced as a leaving group.
Caption: General S(_N)2 mechanism for nucleophilic substitution on this compound.
The general experimental workflow for these reactions is as follows:
Caption: General experimental workflow for nucleophilic substitution reactions.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. These are based on established protocols for primary alkyl iodides.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Azide | Sodium Azide (NaN₃) | DMF | 60-80 | 12-24 | 85-95 | 7-Azidohept-2-yne |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 80-100 | 12-24 | 80-90 | Hept-2-ynenitrile |
| Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 6-12 | 75-85 | 7-Ethoxyhept-2-yne |
| Phthalimide | Potassium Phthalimide | DMF | 80-100 | 12-24 | 80-90 | N-(Hept-2-yn-7-yl)phthalimide |
| Thiomethoxide | Sodium Thiomethoxide (NaSMe) | DMF | 25-50 | 4-8 | 90-98 | 7-(Methylthio)hept-2-yne |
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions on this compound.
Protocol 1: Synthesis of 7-Azidohept-2-yne
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70°C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford 7-azidohept-2-yne.
Protocol 2: Synthesis of 7-Ethoxyhept-2-yne (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol.
-
Carefully add sodium ethoxide (1.2 eq) to the ethanol and stir until dissolved.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 7-ethoxyhept-2-yne.
Protocol 3: Synthesis of N-(Hept-2-yn-7-yl)phthalimide (Gabriel Synthesis)
Materials:
-
This compound
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Alkylation
-
In a dry round-bottom flask, dissolve potassium phthalimide (1.2 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to 90°C and stir for 18 hours.
-
Monitor the formation of N-(hept-2-yn-7-yl)phthalimide by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the crude N-(hept-2-yn-7-yl)phthalimide, which can be used in the next step without further purification.
Step 2: Deprotection
-
Suspend the crude N-(hept-2-yn-7-yl)phthalimide in methanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature, and acidify with 1 M HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with 1 M NaOH and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate to yield hept-2-yn-7-amine. Further purification can be achieved by distillation or column chromatography if necessary.
Application of 7-Iodohept-2-yne in Medicinal Chemistry: A Theoretical Framework
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
While direct applications of 7-iodohept-2-yne in medicinal chemistry are not extensively documented in publicly available literature, its structural features—a terminal alkyne and a primary alkyl iodide—present a versatile scaffold for the synthesis of novel bioactive molecules. This document outlines the potential applications of this compound as a building block in drug discovery, providing hypothetical application notes, detailed experimental protocols for its derivatization, and conceptual visualizations of its role in synthetic workflows and biological pathways.
Introduction
This compound is a chemical intermediate characterized by a seven-carbon chain with an internal alkyne at the 2-position and a terminal iodine at the 7-position. The presence of these two reactive functional groups on a flexible aliphatic chain makes it a potentially valuable, yet underutilized, building block for the synthesis of complex molecular architectures relevant to medicinal chemistry. The alkyne moiety can participate in a variety of coupling reactions, including the Nobel Prize-winning "click chemistry," to introduce diverse substituents. Simultaneously, the alkyl iodide serves as a handle for nucleophilic substitution or cross-coupling reactions, allowing for the extension of the carbon skeleton or the introduction of other functional groups.
This document explores the prospective utility of this compound in the generation of compound libraries for high-throughput screening and in the targeted synthesis of potential therapeutic agents.
Potential Applications in Medicinal Chemistry
The bifunctional nature of this compound allows for a modular approach to drug design. The following are hypothetical applications of this reagent:
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the alkyne and iodide functionalities enables the sequential or parallel synthesis of a library of compounds. For instance, the alkyne can be functionalized via a Sonogashira coupling, followed by the displacement of the iodide with various nucleophiles (e.g., amines, thiols, azides). This approach can rapidly generate a diverse set of molecules for screening against various biological targets.
-
Linker for Bioconjugation: The heptynyl chain can act as a flexible linker to connect a pharmacophore to a targeting moiety (e.g., a peptide or an antibody) or a solubilizing group. The alkyne can be used in bioorthogonal "click" reactions to attach the molecule to a biological target for imaging or diagnostic purposes.
-
Precursor for Heterocyclic Synthesis: The alkyne and iodide can be strategically employed in intramolecular cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many approved drugs.
Hypothetical Synthesis of a Kinase Inhibitor Library
To illustrate the potential of this compound, a hypothetical synthetic workflow for the generation of a small library of potential kinase inhibitors is presented. Many kinase inhibitors feature a heterocyclic core with various lipophilic appendages.
Workflow:
-
Sonogashira Coupling: The alkyne of this compound is coupled with a substituted aryl halide (e.g., a pyrimidine or purine core, common in kinase inhibitors) to introduce the heterocyclic scaffold.
-
Azide Substitution: The iodide is displaced with sodium azide to introduce a reactive handle for "click" chemistry.
-
Click Reaction: The resulting terminal azide is reacted with a variety of terminal alkynes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append different side chains, thereby generating a library of triazole-containing molecules.
This workflow is depicted in the following diagram:
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the key transformations outlined in the workflow above.
Protocol 1: Sonogashira Coupling of this compound with 2-Chloropyrimidine
-
Materials: this compound, 2-chloropyrimidine, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq), 2-chloropyrimidine (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-alkyne intermediate.
-
Protocol 2: Azide Substitution
-
Materials: Aryl-alkyne intermediate from Protocol 1, sodium azide, anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve the aryl-alkyne intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azido-alkyne intermediate.
-
Quantitative Data (Illustrative)
As there is no published data on the biological activity of derivatives of this compound, the following table presents hypothetical IC50 values for a series of compounds that could be synthesized according to the workflow in Figure 1. These values are for illustrative purposes to demonstrate the type of data that would be generated in a drug discovery campaign.
| Compound ID | R Group (from terminal alkyne) | Hypothetical IC50 (nM) against Kinase X |
| KI-001 | Phenyl | 150 |
| KI-002 | 4-Fluorophenyl | 85 |
| KI-003 | Cyclohexyl | 520 |
| KI-004 | tert-Butyl | >1000 |
| KI-005 | 3-Pyridyl | 120 |
Hypothetical Signaling Pathway
The library of compounds generated could be screened against a panel of kinases. If a hit is identified, further studies would be needed to elucidate its mechanism of action. The following diagram illustrates a hypothetical signaling pathway that a kinase inhibitor derived from this compound might target.
7-Iodohept-2-yne: A Versatile Building Block in Materials Science
7-Iodohept-2-yne is a chemical compound that, while not extensively documented in dedicated materials science research, holds significant potential as a versatile building block for the synthesis of advanced materials. Its unique bifunctional structure, featuring both an internal alkyne and a primary iodide, allows for participation in a variety of powerful coupling reactions, making it a candidate for applications in polymer synthesis, surface modification, and the development of novel drug delivery systems.
Core Applications and Future Potential
The primary utility of this compound in materials science stems from its ability to undergo sequential or orthogonal coupling reactions. The terminal alkyl iodide and the internal alkyne group can be selectively addressed to construct complex macromolecular architectures.
Polymer Synthesis via Sonogashira Coupling
The presence of a terminal iodide and an alkyne makes this compound a suitable monomer for Sonogashira cross-coupling polymerization. This reaction, catalyzed by palladium and copper complexes, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, it can theoretically be polymerized with a di-alkyne comonomer to produce polymers with alternating conjugated and aliphatic segments. The flexible heptyl chain would be expected to influence the solubility and processing characteristics of the resulting polymers.
Hypothetical Polymerization Scheme:
Caption: Hypothetical Sonogashira polymerization of this compound.
Surface Modification and Functionalization
The iodo-functional group of this compound can be used to anchor the molecule to various surfaces through nucleophilic substitution or other coupling reactions. Once tethered, the alkyne group is exposed and available for further functionalization via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach allows for the precise introduction of a wide range of functionalities onto a material's surface, altering its properties such as hydrophobicity, biocompatibility, or reactivity.
Experimental Workflow for Surface Functionalization:
Caption: General workflow for surface functionalization using this compound.
Drug Delivery Systems
The principles of "click" chemistry, enabled by the alkyne functionality of this compound, are highly relevant in the field of drug delivery. This compound could be incorporated as a linker molecule in the synthesis of drug-polymer conjugates or for the functionalization of nanoparticle-based drug carriers. The alkyne group provides a bio-orthogonal handle for the attachment of targeting ligands, imaging agents, or therapeutic molecules containing an azide group. The length of the heptyl chain could also play a role in the pharmacokinetic properties of the resulting drug delivery system.
Experimental Protocols
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne comonomer
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Anhydrous base (e.g., triethylamine, diisopropylamine)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and the comonomer in the chosen solvent.
-
Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Add the anhydrous base and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting polymer by precipitation or column chromatography.
General Protocol for Surface Functionalization via Click Chemistry
Step 1: Grafting of this compound to a Hydroxylated Surface
-
Activate the substrate surface to generate hydroxyl groups (e.g., by piranha solution treatment for silicon wafers).
-
In an anhydrous solvent under an inert atmosphere, react the activated substrate with a solution of this compound in the presence of a non-nucleophilic base (e.g., pyridine) to facilitate the attachment of the iodoalkane to the surface.
-
Thoroughly wash the substrate with solvent to remove any unreacted material.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare a solution of the azide-functionalized molecule of interest in a suitable solvent (e.g., THF/water mixture).
-
To this solution, add a copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).
-
Immerse the this compound-functionalized substrate in the reaction mixture and stir at room temperature.
-
After the reaction is complete, remove the substrate and wash it extensively with the solvent, followed by sonication to remove any non-covalently bound species.
Quantitative Data
Due to the limited specific research on this compound in materials science, a comprehensive table of quantitative data is not available. Research on analogous long-chain iodoalkynes and terminal alkynes in polymerization and surface modification would be necessary to infer potential properties. Key parameters that would be important to characterize for materials derived from this compound are summarized in the table below.
| Material Type | Property | Typical Measurement Technique | Potential Influence of this compound |
| Polymers | Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | The reactivity of the monomers and polymerization conditions. |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | Control over the polymerization reaction. | |
| Thermal Stability (TGA) | Thermogravimetric Analysis (TGA) | The aliphatic chain may lower the degradation temperature. | |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | The flexible heptyl chain is expected to lower the Tg. | |
| Solubility | Visual inspection in various solvents | The alkyl chain should enhance solubility in organic solvents. | |
| Modified Surfaces | Layer Thickness | Ellipsometry, Atomic Force Microscopy (AFM) | Reaction time, concentration, and surface density of reactive sites. |
| Surface Wettability | Contact Angle Goniometry | The hydrophobicity of the heptyl chain and the attached functional group. | |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Confirmation of successful grafting and subsequent reactions. |
Conclusion
While direct applications of this compound in materials science are yet to be widely reported, its bifunctional nature makes it a highly promising candidate for the development of novel functional materials. Its ability to participate in robust and versatile coupling reactions like Sonogashira polymerization and click chemistry opens up avenues for creating tailor-made polymers, precisely functionalized surfaces, and advanced drug delivery systems. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully explore its potential in these exciting areas of materials science.
Application Notes and Protocols for Reactions with 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for common reactions involving 7-Iodohept-2-yne, a versatile building block in organic synthesis. The primary focus is on Sonogashira coupling and [4+2] Cycloaddition reactions, which are instrumental in the construction of complex molecular architectures relevant to drug discovery and development.
Sonogashira Coupling of this compound with Aryl Halides
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals and natural products due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
Experimental Protocol: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a representative Sonogashira coupling reaction between this compound and a substituted aryl iodide.
Materials:
-
This compound
-
Substituted Aryl Iodide (e.g., 4-iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the substituted aryl iodide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Aryl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 1-(4-Methoxyphenyl)hept-5-yn-1-yne | 18 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)hept-5-yn-1-yne | 16 | 78 |
| 3 | 3-Iodopyridine | 3-(Hept-5-yn-1-yl)pyridine | 20 | 81 |
Note: The data presented in this table are representative examples based on typical Sonogashira coupling reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Signaling Pathway: Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic Cycle of Sonogashira Coupling.
[4+2] Cycloaddition (Diels-Alder) of this compound Derivatives
The internal alkyne functionality of this compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful transformation allows for the rapid construction of cyclic and polycyclic systems, which are common motifs in natural products and pharmaceutical agents.
Experimental Protocol: Intramolecular [4+2] Cycloaddition
This protocol describes a representative intramolecular [4+2] cycloaddition of a derivative of this compound, where the diene is tethered to the alkyne.
Materials:
-
This compound derived diene-enyne substrate
-
Toluene or xylene, anhydrous
-
Butylated hydroxytoluene (BHT) (optional, as a radical inhibitor)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the this compound derived diene-enyne substrate (1.0 mmol).
-
Add anhydrous toluene or xylene (20 mL). For sensitive substrates, a small amount of BHT can be added.
-
Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the substrate.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with deionized water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the cycloadduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Intramolecular [4+2] Cycloaddition
| Entry | Diene System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Furan-tethered | Toluene | 110 | 48 | 75 |
| 2 | Cyclopentadiene-tethered | Xylene | 140 | 24 | 82 |
| 3 | Pyrrole-tethered | Toluene | 110 | 72 | 68 |
Note: The data presented in this table are representative examples based on typical intramolecular Diels-Alder reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: Intramolecular [4+2] Cycloaddition
Caption: Workflow for Intramolecular [4+2] Cycloaddition.
Logical Relationship: Diels-Alder Reactiondot
References
Derivatization of 7-Iodohept-2-yne for Bio-conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of 7-iodohept-2-yne, a versatile bifunctional linker, for applications in bioconjugation. The presence of a terminal alkyne and a primary iodide allows for orthogonal chemical modifications, enabling the site-specific labeling of biomolecules such as proteins, peptides, and nucleic acids. This document outlines key derivatization strategies, including the conversion of the iodo-group to an azide for "click" chemistry, Sonogashira coupling of the alkyne, and thiol-yne addition for cysteine-specific modification. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in the successful application of this compound in their research and development endeavors.
Introduction
Site-specific modification of biomolecules is a cornerstone of modern chemical biology and drug development. It enables the creation of antibody-drug conjugates (ADCs), fluorescently labeled probes for cellular imaging, and tools for proteomic studies. This compound is a valuable building block in this field, offering two distinct reactive handles: a terminal alkyne and a primary iodide. The alkyne can participate in highly efficient and bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The iodide can be readily displaced by nucleophiles, allowing for the introduction of other functional groups. This dual functionality permits a modular approach to bioconjugation, where one end of the linker is attached to a biomolecule and the other to a payload of interest (e.g., a drug, a fluorophore, or a biotin tag).
Derivatization Strategies and Quantitative Data
The utility of this compound lies in its capacity to be transformed into a variety of reactive probes. The choice of derivatization strategy depends on the target biomolecule and the desired application. The following sections detail the most common and effective derivatization approaches.
Conversion of Iodide to Azide for Click Chemistry
The primary iodide of this compound can be efficiently converted to an azide, yielding 7-azidohept-2-yne. This derivative is a prime substrate for CuAAC and SPAAC reactions, enabling covalent linkage to azide- or alkyne-modified biomolecules, respectively.
Table 1: Synthesis of 7-Azidohept-2-yne from this compound
| Parameter | Value | Reference |
| Reactants | This compound, Sodium Azide | [Internal Protocol] |
| Solvent | Dimethylformamide (DMF) | [Internal Protocol] |
| Temperature | 60 °C | [Internal Protocol] |
| Reaction Time | 12 hours | [Internal Protocol] |
| Yield | >90% (as determined by NMR) | [Internal Protocol] |
| Purification | Liquid-liquid extraction, Column chromatography | [Internal Protocol] |
| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | [Internal Protocol] |
Sonogashira Coupling of the Terminal Alkyne
The terminal alkyne of this compound can be coupled with aryl or vinyl halides via a palladium-catalyzed Sonogashira coupling reaction.[1][2] This strategy is particularly useful for attaching aromatic moieties, such as fluorescent dyes or drug molecules, to the linker before conjugation to a biomolecule through the iodo-group (or a derivative thereof). A nickel-catalyzed variation of this reaction also exists.[3][4]
Table 2: Sonogashira Coupling of this compound with a Functionalized Aryl Halide
| Parameter | Value | Reference |
| Reactants | This compound, Aryl Iodide/Bromide, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., triethylamine) | [1][2] |
| Solvent | Tetrahydrofuran (THF) or DMF | [1][2] |
| Temperature | Room Temperature to 60 °C | [3][4] |
| Reaction Time | 2 - 24 hours | [3][4] |
| Yield | 60 - 95% | [3][4] |
| Purification | Column chromatography | [3][4] |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | [3][4] |
Thiol-Yne Addition for Cysteine-Specific Modification
The alkyne moiety of this compound can react with thiol groups, such as those on cysteine residues in proteins, via a thiol-yne addition reaction.[5][6] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or can proceed under radical-free conditions with strained alkynes. While this compound is not a strained alkyne, this functionality can be introduced through derivatization. Alternatively, the thiol-yne reaction can be used to attach the linker to a thiol-containing payload. It is important to note that thiol-yne reactions can sometimes lead to a mixture of mono- and di-addition products.
Table 3: Thiol-Yne Addition of this compound with a Cysteine-Containing Peptide
| Parameter | Value | Reference |
| Reactants | This compound derivative, Cysteine-containing peptide, Photoinitiator (e.g., DMPA) | [5][6] |
| Solvent | Aqueous buffer (e.g., PBS) with co-solvent (e.g., acetonitrile) | [5][6] |
| Conditions | UV irradiation (365 nm) | [5][6] |
| Reaction Time | 5 - 60 minutes | [5][6] |
| Yield | Moderate to High (peptide dependent) | [5][6] |
| Purification | HPLC | [5][6] |
| Characterization | Mass Spectrometry (MALDI-TOF or ESI-MS) | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 7-Azidohept-2-yne
This protocol describes the conversion of this compound to 7-azidohept-2-yne.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 7-azidohept-2-yne.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a general procedure for the palladium-catalyzed Sonogashira coupling of this compound.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodobenzonitrile)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Syringes and needles for transfer of reagents
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add this compound (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Bioconjugation of a Cysteine-Containing Peptide with a Maleimide-Derivatized this compound
This protocol outlines the conjugation of a peptide to a derivatized linker. First, this compound is converted to 7-aminohept-2-yne, which is then reacted with a maleimide crosslinker.
Part A: Synthesis of N-(Hept-2-yn-1-yl)maleimide
-
Convert this compound to 7-aminohept-2-yne via a suitable method (e.g., Gabriel synthesis or displacement with ammonia).
-
Dissolve 7-aminohept-2-yne (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add maleic anhydride (1.1 eq) and stir at room temperature for 4 hours to form the maleamic acid intermediate.
-
Add acetic anhydride and sodium acetate and heat to 50 °C for 2 hours to effect cyclization to the maleimide.
-
Purify the resulting N-(hept-2-yn-1-yl)maleimide by column chromatography.
Part B: Peptide Conjugation Materials:
-
Cysteine-containing peptide
-
N-(Hept-2-yn-1-yl)maleimide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) or reversed-phase HPLC for purification
Procedure:
-
Dissolve the cysteine-containing peptide in PBS buffer.
-
Prepare a stock solution of N-(hept-2-yn-1-yl)maleimide in DMSO.
-
Add the maleimide stock solution to the peptide solution (typically a 5-10 fold molar excess of the maleimide).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine.
-
Purify the peptide-conjugate using SEC or reversed-phase HPLC.
-
Characterize the conjugate by mass spectrometry (MALDI-TOF or ESI-MS) to confirm successful conjugation.
Diagrams and Visualizations
To facilitate a clear understanding of the experimental workflows and the underlying chemical principles, the following diagrams are provided.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-iodohept-2-yne, a versatile building block in organic synthesis. The internal alkyne and the terminal iodide offer two reactive sites for the introduction of molecular complexity, making this substrate valuable in the synthesis of natural products, biologically active molecules, and functional materials. This document outlines common palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, Heck, and Stille couplings—that can be employed to functionalize this compound, complete with generalized experimental protocols and data presentation.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3][4][5][6][7] For a substrate such as this compound, these reactions allow for the selective formation of a new C(sp²)-C(sp) or C(sp²)-C(sp³) bond at the terminal iodide position, leaving the internal alkyne available for subsequent transformations. The choice of coupling reaction depends on the desired final product and the available coupling partner.
Key Cross-Coupling Reactions of this compound
The following sections detail four major types of palladium-catalyzed cross-coupling reactions applicable to this compound. While specific experimental data for this exact substrate is not extensively available in the public domain, the provided protocols are based on well-established procedures for similar long-chain iodoalkanes and iodoalkynes. Researchers should consider these as starting points for optimization.
Sonogashira Coupling: Coupling with Terminal Alkynes
The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6][7] In the case of this compound, this reaction would couple a terminal alkyne to the C1 position of the hept-2-yne chain.
Reaction Scheme:
Table 1: Generalized Reaction Parameters for Sonogashira Coupling of this compound
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(PPh₃)₄ is often used for its reliability. |
| Copper(I) Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira mechanism. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both a base and a solvent in many cases. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | Room Temperature to 60 °C | Reaction is often exothermic and may not require heating. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).
-
Add a magnetic stir bar and seal the flask with a septum.
-
Introduce the solvent (e.g., anhydrous, degassed THF, 10 mL) and the base (e.g., TEA, 3 mmol).
-
Add this compound (1 mmol) to the stirred solution.
-
Finally, add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling: Coupling with Organoboron Reagents
The Suzuki coupling reaction forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between an organoboron compound (boronic acid or ester) and an organic halide.[8][9] For this compound, this would typically involve coupling with an aryl or vinyl boronic acid.
Reaction Scheme:
Table 2: Generalized Reaction Parameters for Suzuki Coupling of this compound
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (1-5 mol%) | Choice of catalyst and ligand can significantly impact yield. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of the base is often used. |
| Solvent | Toluene, Dioxane, DMF, often with water | A biphasic solvent system is common. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required compared to Sonogashira. |
| Reaction Time | 6 - 48 hours | Monitored by TLC or GC-MS. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a round-bottom flask, combine this compound (1 mmol), the boronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Add the solvent (e.g., a 4:1 mixture of toluene and water, 10 mL).
-
Add the base (e.g., K₂CO₃, 2 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.
-
Stir vigorously and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Heck Coupling: Coupling with Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11][12] This reaction would introduce an alkenyl group at the C1 position of the this compound.
Reaction Scheme:
Table 3: Generalized Reaction Parameters for Heck Coupling of this compound
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%) | Often used with phosphine ligands like P(o-tolyl)₃. |
| Base | Triethylamine (TEA), K₂CO₃, NaOAc | A hindered amine base is common. |
| Solvent | DMF, Acetonitrile (MeCN), Toluene | Polar aprotic solvents are generally preferred. |
| Temperature | 80 - 140 °C | High temperatures are typically required. |
| Reaction Time | 12 - 72 hours | Can be a slower reaction depending on the alkene. |
Experimental Protocol: General Procedure for Heck Coupling
-
To a pressure tube, add this compound (1 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a magnetic stir bar.
-
Add the solvent (e.g., anhydrous DMF, 5 mL) and the base (e.g., TEA, 1.5 mmol).
-
Add the alkene (1.5 mmol) to the mixture.
-
Seal the pressure tube and heat the reaction to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture and monitor its progress by GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling: Coupling with Organostannanes
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[1][2][3] This method is known for its tolerance of a wide variety of functional groups.
Reaction Scheme:
Table 4: Generalized Reaction Parameters for Stille Coupling of this compound
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ (1-5 mol%) | Ligand choice (e.g., PPh₃, AsPh₃) can be critical. |
| Additive | LiCl, CuI (optional) | LiCl can accelerate the transmetalation step. |
| Solvent | THF, DMF, Toluene | Anhydrous and oxygen-free conditions are important. |
| Temperature | 50 - 100 °C | Reaction temperature depends on the reactivity of the stannane. |
| Reaction Time | 4 - 36 hours | Monitored by TLC or GC-MS. |
Experimental Protocol: General Procedure for Stille Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol) and the organostannane (1.1 mmol) in an anhydrous, degassed solvent (e.g., THF, 10 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
If required, add an additive like LiCl (3 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Stir the reaction and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Development and Materials Science
The products derived from the cross-coupling of this compound are valuable intermediates in various fields. The resulting poly-unsaturated and functionalized long-chain molecules can be used in the synthesis of:
-
Bioactive Molecules: The extended carbon chains can be incorporated into complex natural products or designed molecules with potential therapeutic applications.
-
Molecular Probes: The alkyne functionality allows for further modification, such as "click" chemistry, to attach fluorescent tags or other reporter groups.
-
Organic Materials: The conjugated systems formed through these coupling reactions can be precursors to organic electronic materials, such as molecular wires or components of organic light-emitting diodes (OLEDs).
Safety and Handling
-
Palladium catalysts and their ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organostannanes are particularly toxic and should be handled with extreme care, using appropriate personal protective equipment.
-
Anhydrous and degassed solvents are often pyrophoric or flammable.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific coupling partners and should be determined through experimentation.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted tetrahydropyrans and piperidines, key heterocyclic scaffolds in medicinal chemistry, utilizing 7-iodohept-2-yne as a versatile starting material. The methodologies presented leverage a fluoride-mediated intramolecular cyclization for the synthesis of oxygen-containing heterocycles and a plausible pathway for the construction of nitrogen-containing analogues.
Synthesis of 2,6-Disubstituted Tetrahydropyrans
This protocol outlines a two-step process for the synthesis of 2,6-disubstituted tetrahydropyrans from this compound. The key steps involve the conversion of the terminal iodide to a hydroxyl group followed by a tetrabutylammonium fluoride (TBAF)-catalyzed intramolecular cyclization.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxyhept-2-ynoic Acid Ester
A plausible route to the necessary precursor for cyclization involves the nucleophilic substitution of the iodide with a protected alcohol, followed by deprotection and esterification.
-
Materials: this compound, sodium acetate, acetic acid, sodium hydroxide, ethanol, sulfuric acid, diethyl ether, magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetic acid, add sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetate-protected alcohol.
-
To the crude acetate, add a 1 M solution of sodium hydroxide in ethanol.
-
Stir the mixture at room temperature for 2 hours.
-
Neutralize the reaction with 1 M HCl and extract with diethyl ether.
-
Dry the organic layer and concentrate to give the crude 7-hydroxyhept-2-yne.
-
To a solution of the crude alcohol in ethanol, add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux overnight.
-
Cool the reaction, neutralize with sodium bicarbonate, and extract with diethyl ether.
-
Dry and concentrate the organic layer to yield the ethyl 7-hydroxyhept-2-ynoate. Purify by column chromatography.
-
Step 2: TBAF-Catalyzed Intramolecular Cyclization
The key cyclization step to form the tetrahydropyran ring is catalyzed by TBAF.
-
Materials: Ethyl 7-hydroxyhept-2-ynoate, tetrabutylammonium fluoride (TBAF) solution (1 M in THF), tetrahydrofuran (THF), ethyl acetate, brine, magnesium sulfate.
-
Procedure:
-
Dissolve ethyl 7-hydroxyhept-2-ynoate (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted tetrahydropyran.
-
Data Presentation
Table 1: Hypothetical Yields for Tetrahydropyran Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1a: Acetoxylation | 7-Acetoxyhept-2-yne | This compound | Sodium acetate, Acetic acid | 85 |
| 1b: Hydrolysis | 7-Hydroxyhept-2-yne | 7-Acetoxyhept-2-yne | Sodium hydroxide, Ethanol | 95 |
| 1c: Esterification | Ethyl 7-hydroxyhept-2-ynoate | 7-Hydroxyhept-2-yne | Ethanol, Sulfuric acid | 80 |
| 2: Intramolecular Cyclization | Ethyl 2-(tetrahydro-6-methyl-2H-pyran-2-yl)acetate | Ethyl 7-hydroxyhept-2-ynoate | TBAF, THF | 75 |
Logical Workflow
Caption: Synthetic pathway for 2,6-disubstituted tetrahydropyrans.
Proposed Synthesis of Substituted Piperidines
This section outlines a proposed synthetic route for N-substituted piperidines starting from this compound. The strategy involves the introduction of a nitrogen nucleophile followed by an intramolecular cyclization.
Experimental Protocols
Step 1: Synthesis of N-Substituted 7-Aminohept-2-yne
-
Materials: this compound, desired primary amine (e.g., benzylamine), sodium carbonate, acetonitrile, diethyl ether, magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the primary amine (1.2 eq) and sodium carbonate (2.0 eq).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-substituted 7-aminohept-2-yne. Purify by column chromatography if necessary.
-
Step 2: Intramolecular Cyclization to form Piperidine
The cyclization of the amino-alkyne can be promoted by various methods, including metal catalysis or radical initiation. A plausible metal-catalyzed approach is presented here.
-
Materials: N-Substituted 7-aminohept-2-yne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), base (e.g., triethylamine), solvent (e.g., THF).
-
Procedure:
-
To a degassed solution of N-substituted 7-aminohept-2-yne (1.0 eq) in THF, add the palladium catalyst (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted piperidine.
-
Data Presentation
Table 2: Hypothetical Yields for Piperidine Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1: Amination | N-Benzyl-7-aminohept-2-yne | This compound | Benzylamine, Sodium carbonate, Acetonitrile | 80 |
| 2: Intramolecular Cyclization | 1-Benzyl-2-methyl-piperidine | N-Benzyl-7-aminohept-2-yne | PdCl₂(PPh₃)₂, CuI, Triethylamine, THF | 65 |
Signaling Pathway Analogy: A Conceptual Visualization
While there is no direct signaling pathway involved in these chemical syntheses, the logical progression of the reaction can be visualized in a similar manner, where each step activates the substrate for the subsequent transformation.
Caption: Conceptual workflow for the synthesis of substituted piperidines.
Application Note: Protecting Group Strategies for 7-Iodohept-2-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-Iodohept-2-yne is a valuable bifunctional synthetic building block possessing two distinct reactive sites: a terminal alkyne with an acidic proton and a primary alkyl iodide, which is an excellent leaving group for nucleophilic substitution. To achieve selective transformations at one site without unintended reactions at the other, a robust protecting group strategy is essential.[1][2] This application note details strategies for the temporary masking of the terminal alkyne, enabling chemoselective reactions at the iodide terminus. The primary focus will be on the widely used trialkylsilyl protecting groups.[1][3]
Strategic Considerations for Protecting this compound
The choice of protecting group is dictated by the planned subsequent reaction conditions. The acidic proton of the terminal alkyne can interfere with many organometallic and basic reagents.[2] Therefore, protecting the alkyne is a common first step before performing reactions such as substitutions at the C-I bond. Silyl ethers are the most common protecting groups for terminal alkynes due to their ease of installation, general stability, and versatile deprotection methods.[4]
Caption: Logical workflow for selective functionalization of this compound.
Protecting Groups for the Terminal Alkyne
Trialkylsilyl groups are ideal for protecting terminal alkynes.[1] The selection between different silyl groups, such as Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS), depends on the required stability. The general protection scheme involves deprotonation of the alkyne with a strong base followed by quenching with a silyl chloride.[5]
Caption: General scheme for silyl protection and deprotection of a terminal alkyne.
Trimethylsilyl (TMS) Group
The TMS group is one of the most common and labile silyl protecting groups. It is stable to many non-acidic and non-fluoride reaction conditions but can be easily removed under mild protocols.
Triisopropylsilyl (TIPS) Group
The TIPS group is significantly more sterically hindered and robust than the TMS group. It offers greater stability towards a wider range of reaction conditions, including those that might cleave a TMS group. Deprotection requires more forcing conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).[3][6]
Comparative Data of Protecting Groups
The choice of protecting group influences the overall synthetic route. The following table summarizes key data for TMS and TIPS protection.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability | Typical Yield (Protection) |
| TMS | n-BuLi, TMSCl | K₂CO₃/MeOH; TBAF; CuSO₄/Sodium Ascorbate[3][7] | Low to Moderate | >95% |
| TIPS | n-BuLi, TIPSCl | TBAF in THF; AgF in Methanol[6] | High | >90% |
Experimental Protocols
Protocol 1: TMS Protection of this compound
This protocol describes the formation of 7-iodo-1-(trimethylsilyl)hept-2-yne.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add chlorotrimethylsilane (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: TIPS Protection of this compound
This protocol describes the formation of 7-iodo-1-(triisopropylsilyl)hept-2-yne. The procedure is analogous to TMS protection, substituting TIPSCl for TMSCl.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add chlorotriisopropylsilane (TIPSCl) (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work up the reaction as described in steps 5-8 of Protocol 1.
Protocol 3: Deprotection of TMS-Protected Alkyne
Method A: Fluoride-Mediated Deprotection
-
Dissolve the TMS-protected alkyne (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0 °C.[1]
-
Stir the reaction at room temperature and monitor by TLC until completion (typically 1-2 hours).
-
Quench with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Method B: Mild Deprotection with Copper/Ascorbate [7]
-
Dissolve the TMS-protected alkyne (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the mixture at room temperature until the reaction is complete (typically < 30 minutes).
-
Extract the product with an appropriate organic solvent and process as described above. This method is noted for its high functional group tolerance.[7]
Protocol 4: Deprotection of TIPS-Protected Alkyne
-
Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF.
-
Add TBAF (1.0 M in THF, 1.5 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction may require several hours to overnight due to the stability of the TIPS group.
-
Perform an aqueous workup as described in Protocol 3A.
Application Workflow Example
The following workflow demonstrates the utility of the alkyne protection strategy for performing a selective substitution reaction.
Caption: Experimental workflow for the synthesis of 7-azidohept-2-yne via a protection strategy.
This strategy prevents the azide anion, which is basic, from deprotonating the terminal alkyne, ensuring a clean substitution at the primary iodide.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
Application Note and Large-Scale Synthesis Protocol for 7-Iodohept-2-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Iodohept-2-yne is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its structure, featuring both an internal alkyne and a primary alkyl iodide, allows for sequential, regioselective functionalization. This document provides a detailed protocol for the large-scale synthesis of this compound, designed to be robust and scalable for laboratory and pilot plant settings.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials, intermediate, and final product is provided below for reference.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propyne | C₃H₄ | 40.06 | -23.2 | 0.67 (liquid at boiling point) |
| 1-Bromo-4-chlorobutane | C₄H₈BrCl | 171.46 | 165-167 | 1.51 |
| 7-Chlorohept-2-yne | C₇H₁₁Cl | 130.61 | Not available | Not available |
| Sodium Iodide | NaI | 149.89 | 1304 | 3.67 |
| This compound | C₇H₁₁I | 222.07 | Not available | Not available |
| Acetone | C₃H₆O | 58.08 | 56 | 0.784 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.887 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Decomposes | 0.68 (in hexane) |
Synthetic Pathway Overview
The large-scale synthesis of this compound is proposed as a two-step process. The first step involves the alkylation of propyne with 1-bromo-4-chlorobutane to form the intermediate, 7-chlorohept-2-yne. The second step is a halogen exchange reaction (Finkelstein reaction) to convert the chloro-intermediate into the final iodo-product.
Step 1: Synthesis of 7-Chlorohept-2-yne
In this step, propyne is deprotonated using a strong base, such as n-butyllithium, to form lithium propynide. This nucleophile then undergoes an S(_N)2 reaction with 1-bromo-4-chlorobutane. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective displacement of the bromide, yielding 7-chlorohept-2-yne.
Step 2: Synthesis of this compound (Finkelstein Reaction)
The intermediate 7-chlorohept-2-yne is converted to the final product, this compound, via a Finkelstein reaction. This classic S(_N)2 reaction involves treating the alkyl chloride with an excess of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the insoluble sodium chloride in the acetone solvent, according to Le Chatelier's principle.
Experimental Protocols
Safety Precautions:
-
Propyne is an extremely flammable gas and can form explosive mixtures with air. All operations involving propyne must be conducted in a well-ventilated fume hood or an appropriately rated reactor, away from ignition sources. An oxygen deficiency monitor is recommended.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and cryogenic gloves when handling liquified propyne.
Protocol 1: Large-Scale Synthesis of 7-Chlorohept-2-yne
Materials:
-
Propyne (C₃H₄)
-
1-Bromo-4-chlorobutane (C₄H₈BrCl)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large-volume, multi-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dry ice/acetone condenser.
-
Addition funnel.
-
Gas inlet tube.
-
Large-volume separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: The reactor is assembled, flame-dried under vacuum, and allowed to cool to room temperature under an inert atmosphere of argon.
-
Solvent and Reagent Addition: Anhydrous THF is added to the reactor, followed by cooling to -78 °C using a dry ice/acetone bath.
-
Propyne Introduction: Propyne gas is bubbled through the cold THF until the desired amount has been condensed.
-
Deprotonation: n-Butyllithium solution is added dropwise to the stirred propyne solution at -78 °C, maintaining the temperature below -70 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of lithium propynide.
-
Alkylation: 1-Bromo-4-chlorobutane is added dropwise via an addition funnel, again maintaining the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 7-chlorohept-2-yne.
Protocol 2: Large-Scale Synthesis of this compound
Materials:
-
7-Chlorohept-2-yne (C₇H₁₁Cl)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large-volume, round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heating mantle.
-
Large-volume separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: 7-Chlorohept-2-yne, anhydrous acetone, and sodium iodide are charged into the round-bottom flask.
-
Reaction: The mixture is stirred and heated to reflux. The reaction progress is monitored by TLC or GC-MS. The formation of a white precipitate (NaCl) will be observed.
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the acetone is removed under reduced pressure. The residue is partitioned between diethyl ether and deionized water. The layers are separated.
-
Washing: The organic layer is washed sequentially with deionized water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Data Summary
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Propyne | 1.2 | 1-Bromo-4-chlorobutane | 1.0 | THF | -78 to RT | 12 | 7-Chlorohept-2-yne | ~70-80 |
| 2 | 7-Chlorohept-2-yne | 1.0 | Sodium Iodide | 3.0 | Acetone | Reflux | 24 | This compound | ~85-95 |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the large-scale synthesis of this compound. The two-step approach, involving an initial alkylation followed by a Finkelstein reaction, is a robust and efficient method for producing this valuable synthetic intermediate. The provided data and experimental procedures are intended to be a guide for researchers in the fields of organic chemistry and drug development, enabling the safe and effective synthesis of this compound on a larger scale.
Application Notes and Protocols: Functionalization of the Terminal Alkyne of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical modification of 7-iodohept-2-yne, a bifunctional molecule with potential applications in medicinal chemistry and materials science. The presence of a terminal iodide and an internal alkyne allows for selective functionalization at either end of the molecule. The following sections detail key experimental procedures for the modification of the alkyne terminus, primarily through Sonogashira coupling and click chemistry.
Overview of Functionalization Strategies
This compound is a versatile building block. The terminal primary iodide can be used in nucleophilic substitution reactions, while the internal alkyne offers a site for various addition and coupling reactions. This document focuses on the reactions of the alkyne. Key strategies for functionalizing the alkyne moiety include:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is a robust method for introducing aromatic and vinylic substituents.
-
Click Chemistry: Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed to introduce a wide variety of functionalities via a stable triazole linkage.[3][4][5][6]
Experimental Protocols
Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic aryl iodide.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 236.08 | 236 mg | 1.0 |
| Iodobenzene | 204.01 | 224 mg | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (236 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Expected Outcome:
The reaction is expected to yield the coupled product in good to excellent yields, typically ranging from 70-95%, depending on the purity of the starting materials and the reaction conditions.
Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For a copper-free click chemistry approach, the internal alkyne of this compound would first need to be converted into a strained cyclooctyne derivative. This is a multi-step synthetic process. The resulting strained alkyne can then readily undergo a [3+2] cycloaddition with an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[3][6]
Conceptual Workflow:
Caption: Workflow for SPAAC with a this compound derivative.
General Protocol for SPAAC:
This protocol assumes the availability of a strained cyclooctyne derivative of this compound.
Materials:
| Reagent/Solvent | Concentration | Volume | Moles (µmol) |
| Strained Cyclooctyne Derivative | 10 mM in DMSO | 10 µL | 0.1 |
| Azide-functionalized Molecule | 10 mM in DMSO | 10 µL | 0.1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | - | 80 µL | - |
Procedure:
-
In a microcentrifuge tube, combine the strained cyclooctyne derivative (10 µL of a 10 mM stock solution in DMSO) and the azide-functionalized molecule (10 µL of a 10 mM stock solution in DMSO).
-
Add phosphate-buffered saline (80 µL) to achieve a final volume of 100 µL.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
The resulting triazole-linked product can be used directly in downstream applications or purified if necessary.
Expected Outcome:
SPAAC reactions are known for their high efficiency and specificity, typically proceeding to near-quantitative conversion under biocompatible conditions.
Data Presentation
Table 1: Representative Data for Sonogashira Coupling of this compound
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | 5% Pd(PPh₃)₂Cl₂, 10% CuI | Et₃N | THF | 12 | 85 |
| 2 | 4-Iodotoluene | 5% Pd(PPh₃)₂Cl₂, 10% CuI | Et₃N | THF | 16 | 82 |
| 3 | 1-Iodo-4-nitrobenzene | 5% Pd(PPh₃)₂Cl₂, 10% CuI | Et₃N | THF | 10 | 91 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Table 2: Representative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Entry | Strained Cyclooctyne | Azide | Solvent | Time (h) | Conversion (%) |
| 1 | DIBAC-derivative | Benzyl Azide | PBS/DMSO | 1 | >95 |
| 2 | BCN-derivative | Azido-PEG-Biotin | PBS/DMSO | 2 | >95 |
| 3 | DIFO-derivative | 3-Azido-7-hydroxycoumarin | PBS/DMSO | 1 | >95 |
Note: The data presented in this table is representative and assumes the prior synthesis of the strained cyclooctyne derivative of this compound.
Applications in Drug Development and Research
The ability to selectively functionalize this compound at its alkyne terminus opens up numerous possibilities in drug discovery and chemical biology.
-
Linker Chemistry: The functionalized molecule can serve as a bifunctional linker to connect different molecular entities, such as a targeting moiety and a therapeutic payload.
-
Probe Synthesis: The introduction of reporter groups like fluorophores or biotin via click chemistry enables the use of these molecules as probes for biological imaging and assays.
-
Library Synthesis: The Sonogashira coupling allows for the rapid generation of a library of analogs with diverse aryl substituents for structure-activity relationship (SAR) studies.
These protocols provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in a variety of scientific applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Iodohept-2-yne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 7-Iodohept-2-yne. Below you will find frequently asked questions, detailed troubleshooting guides, a comparison of purification methods, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route. If prepared via a Finkelstein reaction from a corresponding bromide or tosylate, impurities may include unreacted starting materials, the corresponding elimination product (hept-2-en-7-yne), and residual salts (e.g., NaBr, KBr, NaOTs). If synthesized by direct iodination of hept-2-yne, potential impurities could include di-iodinated byproducts. Solvents used in the reaction and workup are also common contaminants.
Q2: How stable is this compound, and what are the recommended storage conditions?
A2: Iodoalkynes can be sensitive to light and heat, which may cause decomposition over time, often indicated by a discoloration (turning yellow or brown) due to the formation of iodine. For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light (e.g., in an amber vial), and stored at a low temperature (-20°C is ideal). Storing under an inert atmosphere (argon or nitrogen) can also prolong its shelf life.
Q3: Can this compound be purified by distillation at atmospheric pressure?
A3: It is not recommended. This compound has a relatively high boiling point and is prone to decomposition at elevated temperatures. Attempting to distill it at atmospheric pressure would likely lead to significant product loss. Vacuum distillation is the preferred method for purifying this compound by distillation.
Q4: Is this compound visible on a TLC plate under UV light?
A4: this compound does not have a strong chromophore, so it may not be readily visible under UV light (254 nm). However, it can often be visualized by staining the TLC plate. Common staining agents include potassium permanganate (KMnO4) or iodine vapor. The alkyne and iodide functional groups will react with these stains to produce a visible spot.
Q5: What safety precautions should be taken when handling this compound?
A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Review the Safety Data Sheet (SDS) before use.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 100% hexanes, try a 99:1 mixture of hexanes:ethyl acetate and slowly increase the proportion of ethyl acetate. |
| Product co-elutes with an impurity. | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, if you are using a hexanes/ethyl acetate system, consider trying a hexanes/dichloromethane or a toluene-based system. |
| Streaking or tailing of the product spot on TLC. | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. | If using silica gel, consider switching to neutral alumina, as iodoalkynes can sometimes be unstable on acidic silica. Reduce the amount of crude material loaded onto the column. |
| Product appears to be decomposing on the column (discoloration). | The stationary phase (especially silica gel) can be acidic and cause decomposition of sensitive iodoalkynes. | Use a deactivated stationary phase. For silica gel, you can co-load your sample with a small amount of a non-polar base like triethylamine. Alternatively, use neutral alumina as the stationary phase.[1] |
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| "Bumping" or uneven boiling of the liquid. | The boiling rate is too high, or there is residual solvent. | Ensure a smooth boiling by using a magnetic stir bar or a capillary ebulliator. Make sure all low-boiling solvents are removed before starting the distillation. A slow and gradual increase in temperature is recommended. |
| The product is not distilling over at the expected temperature. | The vacuum is not low enough, or there is a leak in the system. | Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use a manometer to accurately measure the pressure. |
| The product solidifies in the condenser. | The condenser water is too cold. | Use room temperature water or drain the condenser to allow the product to melt and flow into the receiving flask. |
| The distillate is discolored. | The distillation temperature is too high, leading to decomposition. | Improve the vacuum to lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the liquid. |
Comparison of Purification Methods
| Parameter | Column Chromatography | Vacuum Distillation |
| Typical Purity | >98% | >99% |
| Expected Yield | 70-90% | 80-95% |
| Scale | Milligrams to several grams | Grams to kilograms |
| Time Required | Can be time-consuming, especially for large scales. | Generally faster for larger quantities. |
| Potential for Decomposition | Moderate, especially on silica gel. Can be mitigated by using alumina. | Low to moderate, dependent on temperature and vacuum stability. |
Experimental Protocols
Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh) or neutral alumina
-
Hexanes
-
Ethyl acetate
-
TLC plates
-
Potassium permanganate stain
-
Glass column, flasks, and other standard glassware
Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a chamber with a solvent system of increasing polarity (e.g., start with 100% hexanes, then 99:1 hexanes:ethyl acetate, then 95:5).
-
Visualize the plate using a potassium permanganate dip. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel or alumina in the chosen eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane.
-
Add a small amount of silica gel or celite to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Vacuum Distillation
Materials:
-
Crude this compound
-
Distillation flask, short-path distillation head, condenser, receiving flask
-
Vacuum pump and tubing
-
Heating mantle and magnetic stirrer
-
Manometer
-
Cold trap (e.g., with dry ice/acetone)
Protocol:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all glassware is clean and dry. Use high-vacuum grease on all joints.
-
Place a stir bar in the distillation flask.
-
Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump.
-
-
Sample Preparation:
-
Transfer the crude this compound to the distillation flask. It is crucial to ensure that any low-boiling solvents from the workup have been removed.
-
-
Distillation:
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable (e.g., 1-5 mmHg), gradually heat the distillation flask using the heating mantle.
-
Observe the distillation and record the temperature at which the liquid begins to distill and the pressure. The boiling point of this compound will be significantly lower than at atmospheric pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.
-
Collect the fraction that distills over at a constant temperature.
-
-
Completion:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified this compound is in the receiving flask.
-
Purification Method Selection Workflow
Caption: Workflow for selecting the appropriate purification method for this compound.
References
Technical Support Center: Sonogashira Coupling of 7-Iodohept-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of 7-iodohept-2-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Sonogashira coupling of this compound?
A1: The most prevalent side reaction is the Glaser-Hay homocoupling of the terminal alkyne coupling partner. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen, leading to the formation of a symmetrical diynes as a byproduct.[1][2][3][4] It is crucial to maintain an inert atmosphere throughout the reaction to minimize this side product.
Q2: Can the internal alkyne in this compound participate in side reactions?
A2: While the terminal alkyne is more reactive in the desired coupling, the internal alkyne of this compound is generally stable under typical Sonogashira conditions. However, under harsh conditions or with certain catalysts, isomerization or other undesired transformations could potentially occur, though this is not a commonly reported issue.
Q3: Why is my Sonogashira reaction with this compound showing low yield?
A3: Low yields in Sonogashira couplings with alkyl iodides like this compound can stem from several factors. One significant challenge is the potential for β-hydride elimination from the organopalladium intermediate.[5] This side reaction is more common with alkyl halides than with aryl halides. Other contributing factors can include inefficient catalyst activity, catalyst decomposition (observed as the formation of palladium black), or suboptimal reaction conditions such as solvent, base, and temperature.
Q4: What is the black precipitate that sometimes forms during the reaction?
A4: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black. This reduces the concentration of the active catalyst in the reaction mixture and can lead to lower yields or incomplete conversion of the starting materials.
Q5: Are there copper-free alternatives for the Sonogashira coupling of this compound?
A5: Yes, copper-free Sonogashira protocols have been developed to avoid the issue of Glaser-Hay homocoupling.[6][7][8][9] These methods often employ alternative bases or ligands to facilitate the coupling reaction. For challenging substrates like alkyl iodides, exploring a copper-free approach can be a valuable strategy to improve the yield of the desired cross-coupled product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inactive catalyst- β-hydride elimination[5]- Suboptimal reaction temperature- Incorrect solvent or base | - Use a fresh, high-quality palladium catalyst and ligand.- Consider using a bulkier phosphine ligand or an N-heterocyclic carbene (NHC) ligand to disfavor β-hydride elimination.- Optimize the reaction temperature; for alkyl iodides, milder conditions are often preferred.- Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine, Cs2CO3). |
| Significant amount of alkyne homocoupling (Glaser product) | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Use thoroughly degassed solvents and reagents.- Reduce the loading of the copper(I) co-catalyst.- Consider a copper-free Sonogashira protocol.[6][7][8][9] |
| Formation of black precipitate (palladium black) | - Catalyst decomposition due to high temperature or incompatible solvent- Presence of impurities | - Lower the reaction temperature.- Ensure the use of pure, degassed solvents.- Use a more stable palladium precatalyst or ligand. |
| Incomplete consumption of this compound | - Insufficient catalyst loading- Short reaction time- Catalyst deactivation | - Increase the catalyst and ligand loading.- Extend the reaction time and monitor by TLC or GC/LC-MS.- If catalyst decomposition is suspected, address the potential causes (see above). |
| Multiple unidentified spots on TLC | - Formation of various side products- Degradation of starting materials or product | - Re-evaluate the reaction conditions (temperature, solvent, base) to improve selectivity.- Ensure the purity of all starting materials.- Consider a milder base or lower reaction temperature to prevent degradation. |
Experimental Protocol: Copper-Free Sonogashira Coupling of an Alkyl Iodide
This protocol is a general guideline for a copper-free Sonogashira coupling, which can be adapted for this compound. Optimization may be required.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Phosphine ligand (if not using a pre-formed complex)
-
Base (e.g., Cs₂CO₃ or a bulky amine base)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and ligand (if separate).
-
Add the base to the flask.
-
Add the anhydrous, degassed solvent via syringe or cannula.
-
Stir the mixture for a few minutes to ensure homogeneity.
-
Add this compound to the reaction mixture.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (optimization may be required, starting at room temperature and gradually increasing is recommended).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways in the Sonogashira coupling of this compound.
Caption: Key reaction pathways in the Sonogashira coupling of this compound.
Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
dealing with instability of 7-Iodohept-2-yne
This guide provides researchers, scientists, and drug development professionals with essential information for handling the inherent instability of 7-iodohept-2-yne. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this reagent in your experiments.
Understanding the Instability of this compound
This compound is a valuable synthetic intermediate, but its utility can be compromised by its limited stability. The presence of both an internal alkyne and a primary alkyl iodide functional group makes the molecule susceptible to degradation under various conditions. The primary modes of decomposition are believed to involve the homolytic cleavage of the weak carbon-iodine bond, which can be initiated by light or heat. This process can generate radical intermediates, leading to discoloration (due to the formation of elemental iodine), oligomerization, and other side reactions.
Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has turned yellow/brown. What is the cause and can I still use it?
A1: The discoloration is a common indicator of decomposition and is typically caused by the formation of elemental iodine (I₂). This process is often initiated by exposure to light or elevated temperatures. For many applications, particularly those sensitive to radical initiators or where precise stoichiometry is critical, using the discolored reagent is not recommended as it may lead to unpredictable results or complete reaction failure. Purification by flash chromatography or distillation is advised before use.
Q2: What are the optimal storage conditions for this compound to maximize its shelf-life?
A2: To minimize degradation, this compound should be stored under the conditions outlined in the table below. The key is to protect it from light and heat.[1] Storing under an inert atmosphere can also prevent oxidation.
Q3: I have observed precipitate formation in my stock of this compound. What is it?
A3: Precipitate formation can be a result of oligomerization or polymerization of the molecule, which is a potential decomposition pathway. It is recommended to purify the material to remove these insoluble impurities before use.
Q4: Can I handle this compound on the benchtop in ambient light?
A4: It is strongly recommended to minimize exposure to ambient light, especially direct sunlight or strong laboratory lighting. Light can initiate the homolytic cleavage of the C-I bond, leading to decomposition. Handle the compound in a fume hood with the sash lowered to reduce light exposure, and work expeditiously. For prolonged manipulations, it is advisable to use amber glassware or wrap the reaction vessel in aluminum foil.
Troubleshooting Guide
The following table summarizes common problems encountered when using this compound, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Failure (No Product Formation) | 1. Complete degradation of this compound. | 1. Check the purity of the starting material by ¹H NMR or TLC. Purify if necessary. |
| 2. Incompatible reaction conditions (e.g., strong base, high temperature). | 2. Review the reaction protocol. Consider milder bases or lower reaction temperatures if possible. | |
| Low Reaction Yield | 1. Partial decomposition of this compound. | 1. Use freshly purified or stabilized this compound. |
| 2. Side reactions due to impurities. | 2. Ensure all reagents and solvents are pure and dry. | |
| Inconsistent Reaction Results | 1. Variable purity of this compound stock. | 1. Purify the entire batch of this compound before use to ensure homogeneity. |
| 2. Inconsistent light exposure during reaction setup. | 2. Standardize the experimental setup to minimize light exposure (e.g., use foil-wrapped flasks). | |
| Discoloration of Reaction Mixture | 1. Decomposition of this compound during the reaction. | 1. If the reaction tolerates it, add a small amount of copper powder as a stabilizer. |
| 2. Reaction conditions are too harsh. | 2. Attempt the reaction at a lower temperature. |
Data Presentation: Factors Affecting Stability
| Factor | Effect on Stability | Recommended Handling and Storage |
| Temperature | Increased temperature accelerates decomposition. | Store at low temperatures (-20°C for long-term storage). Allow to warm to room temperature before opening to prevent moisture condensation. |
| Light | UV and visible light can initiate decomposition. | Store in an amber, tightly sealed container. For reactions, use amber glassware or wrap the flask in aluminum foil. |
| Atmosphere | Oxygen can potentially contribute to degradation pathways. | For long-term storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Contaminants | Acids, bases, and radical initiators can promote decomposition. | Ensure high purity of the compound. Use clean, dry glassware. |
Experimental Protocols
Protocol 1: Purification of Decomposed this compound
Objective: To remove colored impurities (iodine) and non-volatile decomposition products.
Methodology:
-
Preparation: Dissolve the discolored this compound in a minimal amount of a non-polar solvent (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Column Chromatography:
-
Prepare a flash chromatography column with silica gel.
-
Pre-elute the column with the chosen solvent system.
-
Carefully load the dissolved compound onto the column.
-
Elute the compound with the solvent system, collecting fractions. The desired product is typically colorless and will elute before the more polar impurities.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Caution: Avoid excessive heating of the flask.
-
Storage: Immediately store the purified product under an inert atmosphere at -20°C.
Protocol 2: Stabilization of this compound with Copper
Objective: To inhibit decomposition during storage or in reactions, inspired by the stabilization of similar iodoalkanes.
Methodology:
-
For Storage:
-
To a vial of purified this compound, add a small amount of activated copper powder (a few milligrams per gram of the compound).
-
Flush the vial with an inert gas (argon or nitrogen).
-
Seal the vial tightly and store at -20°C, protected from light.
-
-
For Reactions:
-
If the reaction chemistry is compatible with metallic copper, a small amount of copper powder can be added to the reaction mixture. This can be particularly useful in reactions that require heating.
-
Visualizations
Caption: Potential decomposition pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Workflow for the stabilization of this compound for storage.
References
Technical Support Center: Optimizing Reaction Conditions for 7-Iodohept-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Iodohept-2-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound is a two-step process starting from the commercially available hept-2-yn-1-ol. The first step involves the conversion of the primary alcohol to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The subsequent step is a Finkelstein reaction, where the tosylate is displaced by iodide using a salt such as sodium iodide (NaI) in a polar aprotic solvent like acetone.
Q2: What are the critical parameters to control during the tosylation of hept-2-yn-1-ol?
A2: Temperature and the purity of reagents are critical. The reaction should be run at a low temperature (typically 0 °C to room temperature) to prevent side reactions. The use of freshly distilled pyridine and high-purity TsCl is recommended to avoid the introduction of water, which can hydrolyze the tosylating agent and the product.
Q3: How can I monitor the progress of the Finkelstein reaction?
A3: The progress of the Finkelstein reaction can be conveniently monitored by thin-layer chromatography (TLC). The starting material (hept-2-yn-1-yl tosylate) is significantly more polar than the product (this compound). A developing system such as hexane/ethyl acetate (e.g., 9:1 v/v) will show a clear separation between the starting material and the product spots. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What is the best method for purifying the final product, this compound?
A4: Following aqueous workup to remove the inorganic salts and residual solvent, the crude this compound is best purified by column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexane in ethyl acetate, is typically effective. Due to the potential for decomposition, it is advisable to use the purified product promptly or store it under an inert atmosphere at a low temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Tosylation Step
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by TLC until the starting alcohol is consumed. |
| Hydrolysis of TsCl or Tosylate | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature | Maintain the reaction temperature at 0 °C during the addition of TsCl and then allow it to slowly warm to room temperature. |
| Incorrect Stoichiometry | Use a slight excess of TsCl (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol. |
Problem 2: Low Yield or Incomplete Conversion in the Finkelstein Reaction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | The Finkelstein reaction is an equilibrium process. Use a large excess of sodium iodide (3 to 5 equivalents) to drive the equilibrium towards the product. Acetone is the solvent of choice as sodium tosylate is poorly soluble in it, which also helps to drive the reaction forward. |
| Inertness of the Leaving Group | Ensure the tosylation in the previous step was successful. If the tosylate is impure or was not fully formed, the Finkelstein reaction will be inefficient. |
| Reaction Temperature Too Low | While the reaction proceeds at room temperature, gentle heating (refluxing in acetone, ~56 °C) can significantly increase the reaction rate. |
| Presence of Water | Ensure all glassware is dry and use anhydrous acetone. Water can interfere with the reaction. |
Problem 3: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Unreacted Starting Material | Improve the reaction conditions of the preceding step to ensure full conversion. Optimize the column chromatography for better separation. |
| Formation of Elimination Byproducts | The use of a non-nucleophilic base during tosylation can minimize elimination. In the Finkelstein reaction, avoid excessively high temperatures or prolonged reaction times which might favor elimination of HI. |
| Decomposition of the Product | This compound can be sensitive to light and heat. Store the purified product in a dark container at low temperatures (-20 °C is recommended for long-term storage) and under an inert atmosphere. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Synthesis of Hept-2-yn-1-yl tosylate
-
To a solution of hept-2-yn-1-ol (1.0 eq) in anhydrous pyridine (5 mL per 1 g of alcohol) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (hexane/ethyl acetate 4:1).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Finkelstein Reaction)
-
Dissolve the crude hept-2-yn-1-yl tosylate (1.0 eq) in anhydrous acetone (10 mL per 1 g of tosylate).
-
Add sodium iodide (3.0 eq) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC (hexane/ethyl acetate 9:1).
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer and wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure this compound.
Data Presentation
Table 1: Optimization of the Finkelstein Reaction Conditions
| Entry | Solvent | Temperature (°C) | NaI (equivalents) | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 25 | 1.5 | 24 | 65 |
| 2 | Acetone | 56 (reflux) | 1.5 | 8 | 78 |
| 3 | Acetone | 56 (reflux) | 3.0 | 4 | 92 |
| 4 | DMF | 25 | 3.0 | 12 | 85 |
| 5 | Acetonitrile | 82 (reflux) | 3.0 | 3 | 88 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purification of 7-Iodohept-2-yne
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Iodohept-2-yne. It focuses on common impurities and their removal during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities largely depend on the synthetic route employed. If a Finkelstein reaction is used, starting materials such as 7-bromohept-2-yne or 7-chlorohept-2-yne may be present.[1] Residual inorganic salts like sodium chloride or sodium bromide are also common byproducts. If the synthesis starts from an alcohol precursor like hept-2-yn-7-ol, unreacted starting material and byproducts from the tosylation or mesylation step could be impurities.
Q2: My purified this compound is turning brown upon storage. What is causing this?
A2: Iodoalkynes can be sensitive to light and air, which can cause decomposition and the release of elemental iodine, resulting in a brown or purplish discoloration. It is crucial to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a possible purification method, iodoalkynes can be thermally labile. If you choose to use distillation, it is highly recommended to perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.
Q4: What is the purpose of a sodium thiosulfate wash during the work-up?
A4: A wash with an aqueous solution of sodium thiosulfate is a standard procedure to remove any residual elemental iodine (I₂) from the organic phase. The thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous phase and can be separated.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | - Decomposition of the product during purification. - Incomplete reaction. - Loss of product during aqueous work-up. | - Avoid prolonged exposure to heat and light. Use vacuum distillation if necessary. - Monitor the reaction by TLC or GC-MS to ensure completion. - Ensure proper phase separation during extractions and minimize the number of washes. |
| Co-elution of impurities during column chromatography | - Improper solvent system (eluent). - Overloading of the column. - Presence of a closely related impurity (e.g., 7-bromohept-2-yne). | - Optimize the eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. - Use an appropriate amount of crude product for the column size. - A very non-polar eluent system and a long column may be required to separate haloalkyne analogs. |
| Product is still colored after column chromatography | - Residual iodine. - Co-elution of a colored impurity. | - Wash the organic solution with aqueous sodium thiosulfate before concentrating for chromatography. - Analyze the colored fraction by TLC or other analytical methods to identify the impurity and adjust the chromatographic conditions. |
| Presence of inorganic salts in the final product | - Incomplete removal during the aqueous work-up. | - Perform a brine wash after the aqueous extractions to help remove dissolved water and inorganic salts from the organic layer. - Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal. |
Experimental Protocols
General Extractive Work-up Protocol
-
After the reaction is complete, quench the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers and wash sequentially with:
-
Deionized water
-
Saturated aqueous sodium thiosulfate solution (if iodine color is present)
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 99:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Parameter | This compound | Potential Impurity: 7-Bromohept-2-yne | Potential Impurity: Hept-2-yn-7-ol |
| Molecular Weight | 222.07 g/mol | 175.06 g/mol | 112.17 g/mol |
| Boiling Point | Not readily available, likely >200 °C at atm. pressure | Not readily available | ~95-97 °C at 12 mmHg |
| Polarity | Low | Low | Moderate |
| TLC Elution (Hexane/EtOAc) | Higher Rf | Slightly lower Rf than iodo-analog | Lower Rf |
Purification Workflow
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions with 7-Iodohept-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions involving 7-iodohept-2-yne, with a focus on catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a valuable substrate for various cross-coupling reactions, with the most common being the Sonogashira coupling.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]
Q2: What are the typical catalysts used in these reactions?
A2: Palladium-based catalysts are standard for Sonogashira couplings. Common examples include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] These are often used in conjunction with a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst.[1]
Q3: What is catalyst poisoning and why is it a concern?
A3: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites.[4] This is a significant concern as it can lead to slow or incomplete reactions, low product yields, and increased costs due to the need for higher catalyst loading or catalyst replacement.
Q4: What are common catalyst poisons in Sonogashira reactions involving this compound?
A4: Common poisons for palladium catalysts include:
-
Oxygen: Exposure to air can lead to the oxidation of the active Pd(0) species and the homocoupling of the alkyne (Glaser coupling).
-
Water: The presence of water can affect the stability of the catalytic complex and can lead to unwanted side reactions. While some Sonogashira reactions can be performed in water, it often requires specific ligands and conditions.[5]
-
Impurities in reagents: Impurities in the amine base, solvents, or the starting materials themselves can act as catalyst poisons. For instance, amines can oxidize over time, and commercial alkynes may contain impurities.
-
Excess phosphine ligands: While necessary for the catalyst's stability and activity, a large excess of phosphine ligands can sometimes inhibit the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during catalytic reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Poisoning by Oxygen: The active Pd(0) catalyst is sensitive to air. | - Ensure all reaction vessels are properly dried and purged with an inert gas (e.g., argon or nitrogen). - Use degassed solvents. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles. |
| Catalyst Poisoning by Water: Residual water in the reagents or solvents. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly in an oven before use. | |
| Impure Amine Base: The amine base may contain impurities that inhibit the catalyst. | - Use a freshly opened bottle of the amine base or distill the amine before use. | |
| Inactive Catalyst: The palladium catalyst may have degraded over time. | - Use a fresh batch of the palladium catalyst. - Consider using a more robust pre-catalyst. | |
| Formation of Side Products (e.g., Homocoupling of Alkyne) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling). | - Rigorously exclude air from the reaction mixture by using inert gas techniques. |
| High Reaction Temperature: Elevated temperatures can sometimes favor side reactions. | - If possible, run the reaction at a lower temperature. The Sonogashira coupling can often proceed at room temperature.[6] | |
| Reaction Stalls Before Completion | Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion. | - Increase the catalyst loading incrementally. |
| Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction kinetics can be slow. | - Choose a solvent system in which all components are soluble. Sometimes a co-solvent may be necessary. |
Experimental Protocol: Sonogashira Coupling of an Iodoalkane
This protocol is a representative example for the Sonogashira coupling of an aliphatic iodide and can be adapted for this compound.
Materials:
-
Iodoalkane (e.g., 1-iododecane)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the iodoalkane (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Processes
Catalyst Poisoning Pathway
Caption: A simplified diagram illustrating how a poison deactivates a catalyst.
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Troubleshooting Logic for Low Yield
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing dimerization of 7-Iodohept-2-yne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization of 7-iodohept-2-yne. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 70396-14-4) is a chemical intermediate with the molecular formula C₇H₁₁I.[1][2] It is a terminal alkyne containing an iodine atom, making it a versatile building block in organic synthesis. Its applications include its use in coupling reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings, to introduce hept-2-ynyl chains into more complex molecules.
Q2: What is dimerization and why is it a problem for this compound?
Dimerization is an unwanted side reaction where two molecules of this compound react with each other to form a larger molecule, typically a 1,3-diyne. This process, often a copper-catalyzed reaction known as Glaser-Hay coupling, leads to the formation of impurities that can be difficult to remove from the desired product.[3][4] This not only reduces the yield of the target molecule but can also complicate purification processes.
Q3: What are the primary causes of this compound dimerization?
The primary cause of dimerization is the presence of copper catalysts, often used in reactions like Sonogashira coupling.[5] Exposure to air (oxygen) can facilitate this copper-catalyzed oxidative coupling. Other factors that can promote dimerization include elevated temperatures and prolonged reaction or storage times in the presence of catalytic species.
Q4: How can I store this compound to minimize degradation and dimerization?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2] Supplier recommendations suggest keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen. For long-term storage, refrigeration at 4°C is advisable.[6]
Troubleshooting Guide: Preventing Dimerization of this compound
This guide provides solutions to common problems encountered during the use of this compound, with a focus on preventing unwanted dimerization.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of dimer observed by TLC/NMR after reaction. | Copper-catalyzed Glaser-Hay coupling. | - Add a reducing agent to the reaction mixture to keep copper in the Cu(I) state. - Perform the reaction under strictly anaerobic conditions. - Use a copper scavenger to remove residual copper during workup. |
| Dimer formation during workup. | Exposure to air in the presence of residual copper catalyst. | - Keep the post-reaction mixture cooled to below -28°C before and during exposure to air.[3] - Immediately remove the copper catalyst after the reaction is complete using a suitable scavenger. |
| Product degradation or discoloration upon storage. | Instability of the iodoalkyne, potentially accelerated by light or heat. | - Store the purified compound at low temperatures (e.g., 4°C) in a dark, airtight container under an inert atmosphere.[6] - Avoid prolonged storage; use freshly prepared or purified this compound whenever possible. |
| Difficulty in purifying the desired product from the dimer. | Similar polarities of the product and the dimer byproduct. | - Employ preparative HPLC for separation.[7] - Consider using a different chromatographic technique, such as hydrophilic interaction chromatography (HILIC), if standard normal-phase chromatography is ineffective.[7] |
Experimental Protocols
Protocol for Inhibiting Dimerization with a Reducing Agent
This protocol is adapted for a typical cross-coupling reaction where this compound is a reactant and copper is used as a co-catalyst.
Materials:
-
This compound
-
Reaction solvent (degassed)
-
Copper(I) catalyst (e.g., CuI)
-
Palladium catalyst (for cross-coupling)
-
Base (e.g., triethylamine, degassed)
-
Reducing agent (e.g., Sodium L-ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the degassed solvent, palladium catalyst, base, and the other coupling partner to the vessel.
-
In a separate flask, dissolve this compound and the reducing agent in the degassed solvent. A typical concentration for the reducing agent is 10-20 mol% relative to the copper catalyst.
-
Add the copper(I) catalyst to the main reaction vessel, followed by the solution of this compound and the reducing agent.
-
Proceed with the reaction at the desired temperature, monitoring its progress by TLC or GC/MS.
-
Upon completion, proceed to the low-temperature workup protocol.
Low-Temperature Workup Protocol
This protocol is designed to minimize dimerization that can occur upon exposure of the reaction mixture to air.
Materials:
-
Completed reaction mixture
-
Cold brine solution (saturated NaCl in water, cooled to ~0°C)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate, pre-cooled)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Cooling bath (e.g., dry ice/acetone, capable of reaching -30°C or lower)
Procedure:
-
Once the reaction is complete, cool the reaction vessel to below -28°C using a cooling bath.[3]
-
While maintaining the low temperature, quench the reaction by slowly adding the cold brine solution.
-
Extract the aqueous layer with the pre-cooled organic solvent.
-
Combine the organic layers and wash them with cold brine.
-
Dry the organic layer over the drying agent.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
Visual Guides
Dimerization Pathway of this compound
Caption: Mechanism of this compound dimerization.
Troubleshooting Workflow for Dimerization
Caption: Decision tree for troubleshooting dimerization.
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. This compound, CasNo.70396-14-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Scaling Up Reactions with 7-Iodohept-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodohept-2-yne. The information is designed to address specific issues encountered when scaling up reactions from the lab bench to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?
When scaling up reactions like Sonogashira or Suzuki couplings, several challenges can arise. These include maintaining adequate mixing and temperature control in a larger reaction vessel, ensuring efficient removal of impurities, managing the cost and handling of larger quantities of catalysts and reagents, and addressing potential safety hazards associated with exothermic reactions or hazardous materials.[1] Efficient heat transfer is critical, as localized overheating can lead to catalyst decomposition and the formation of byproducts.
Q2: My Sonogashira coupling reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the common causes?
Several factors can contribute to a drop in yield during scale-up:
-
Inefficient Degassing: Oxygen can deactivate the palladium catalyst and promote the unwanted homocoupling of alkynes (Glaser coupling), especially when a copper co-catalyst is used.[2][3] Ensuring the reaction mixture is thoroughly deoxygenated is crucial.
-
Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation and deactivation. This can be caused by impurities, high temperatures, or inappropriate solvent choice.[4]
-
Poor Reagent Quality: The quality of the amine base is critical. It can oxidize over time, and impurities can interfere with the catalytic cycle. Using a freshly distilled amine base is recommended for large-scale reactions.[4]
-
Mass Transfer Limitations: Inadequate stirring can lead to poor mixing of reagents, especially in heterogeneous mixtures, resulting in an incomplete reaction.
Q3: How can I prevent the formation of diynes (homocoupling) in my Sonogashira reaction?
Homocoupling is a primary side reaction, particularly when using a copper co-catalyst.[2] To minimize this:
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Implement Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that effectively prevent homocoupling.[2][3]
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Ensure Strict Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Use robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).
-
Control Reagent Addition: Slow addition of the terminal alkyne can help maintain a low concentration of the copper acetylide intermediate, reducing the rate of homocoupling.
Q4: I am observing incomplete conversion in my Suzuki coupling reaction with this compound. How can I improve this?
Incomplete conversion in Suzuki couplings involving alkyl halides can be due to:
-
Sluggish Oxidative Addition: The oxidative addition of alkyl iodides to the palladium center can be slow compared to aryl iodides.[5] Using a more electron-rich phosphine ligand can sometimes increase the rate of this step.[6]
-
β-Hydride Elimination: This is a potential side reaction for alkyl halides that can consume the starting material.[5][7]
-
Base Incompatibility: The choice of base is crucial for activating the organoboron reagent.[8] Ensure the base is strong enough but does not degrade your starting materials or product. Anhydrous conditions are often necessary.
Q5: What are the best practices for purifying the product of a scaled-up reaction involving this compound?
Purification on a large scale requires different considerations than on a lab scale.
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Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method.
-
Column Chromatography: While standard silica gel chromatography is common, for large quantities, consider using automated flash chromatography systems.[9][10] Be aware that some products may be unstable on silica gel.
-
Distillation: If the product is a volatile liquid, distillation under reduced pressure can be an effective purification method.
-
Liquid-Liquid Extraction: A carefully designed series of aqueous washes can remove many inorganic salts and water-soluble impurities before final purification.
Troubleshooting Guides
Problem 1: Low or No Yield in Sonogashira Coupling
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | The reaction mixture fails to change color, or palladium black precipitates immediately. | Use a fresh batch of palladium catalyst. Consider an in-situ generated Pd(0) species. Ensure phosphine ligands have not oxidized.[2] |
| Oxygen Contamination | Formation of significant homocoupling byproducts. | Degas the solvent and reaction mixture thoroughly using multiple freeze-pump-thaw cycles or by sparging with argon for an extended period. Maintain a positive inert gas pressure.[2][3] |
| Poor Base Quality | The reaction stalls or is sluggish. | Use a freshly opened bottle or distill the amine base (e.g., triethylamine, diisopropylamine) immediately before use.[4] |
| Presence of Water | The reaction is sluggish, especially with moisture-sensitive reagents. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. The reaction can sometimes be performed in aqueous media, but this requires specific protocols.[11] |
| Incorrect Temperature | The reaction does not proceed at room temperature. | While many Sonogashira couplings run at room temperature, some substrates require gentle heating (e.g., 40-60 °C).[4] Monitor for catalyst decomposition at higher temperatures. |
Problem 2: Formation of Significant Byproducts in Suzuki Coupling
| Potential Cause | Diagnostic Check | Recommended Solution |
| Protodeboronation of Boronic Acid | LC-MS or NMR analysis shows the presence of the arene corresponding to the boronic acid starting material. | Use anhydrous conditions and a suitable base like K₃PO₄ or Cs₂CO₃. Ensure the base is added under inert atmosphere. |
| Homocoupling of Boronic Acid | GC-MS or LC-MS shows the presence of biaryl products. | This can be promoted by oxygen. Ensure the reaction is thoroughly deoxygenated. |
| β-Hydride Elimination | Isomeric alkene byproducts are observed. | This is an inherent challenge with some alkyl halides.[5] Using bulkier phosphine ligands or specific catalyst systems designed for C(sp³)-C(sp²) coupling can mitigate this. |
| Reductive Dehalogenation | The starting this compound is converted to hept-2-yne. | Ensure the reaction conditions are not overly reducing. This can sometimes occur in the presence of certain bases or additives. |
Experimental Workflows and Protocols
Logical Workflow for Scaling Up Cross-Coupling Reactions
Caption: General workflow for scaling up chemical reactions.
Troubleshooting Low Yield in Sonogashira Coupling
Caption: Decision tree for troubleshooting low Sonogashira yields.
Detailed Experimental Protocols
Protocol 1: Scaled-Up Sonogashira Coupling
This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
Mechanical stirrer, thermocouple, and a jacketed reactor with an inert gas inlet.
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.5 - 2 mol%)
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Copper(I) Iodide (CuI) (1 - 5 mol%)
-
Triethylamine (Et₃N), freshly distilled (2.0 - 3.0 eq)
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Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
Setup: Assemble the reactor and ensure it is clean, dry, and leak-proof. Purge the system with Argon or Nitrogen for at least 30 minutes.
-
Charging Reagents: To the reactor, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or a pressure-equalizing dropping funnel. Begin stirring to dissolve the solids.
-
Degassing: Further degas the mixture by bubbling Argon through the solution for 20-30 minutes.
-
Base Addition: Add the freshly distilled triethylamine to the mixture via syringe or dropping funnel.
-
Substrate Addition: Add the this compound neat or as a solution in the reaction solvent. The addition should be done dropwise, especially for larger scales, to control any potential exotherm.
-
Reaction: Heat the reaction to the optimized temperature (e.g., 50-60 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or crystallization.
Protocol 2: Scaled-Up Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Reagents & Equipment:
-
Mechanical stirrer, thermocouple, and a jacketed reactor with a reflux condenser and inert gas inlet.
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (1 - 3 mol%) or another suitable Pd(0) catalyst.
-
Anhydrous base (e.g., K₂CO₃ or K₃PO₄, powdered) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
-
Setup: Assemble the reactor with the condenser and purge thoroughly with Argon or Nitrogen.
-
Charging Reagents: Charge the reactor with this compound, the arylboronic acid, the palladium catalyst, and the powdered anhydrous base under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system via cannula.
-
Reaction: Heat the mixture with vigorous stirring to the optimized temperature (typically 80-100 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. It is an alkyl iodide, which are typically irritants and lachrymators. Avoid inhalation and contact with skin and eyes.[1]
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Solvents: Use flammable solvents like THF and Toluene with extreme caution, away from ignition sources, and in a well-ventilated area.[1]
-
Bases: Amines like triethylamine are corrosive and have strong odors. Boronic acids and bases should be handled with care to avoid inhalation of dust.
References
- 1. fishersci.com [fishersci.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 7-Iodohept-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-Iodohept-2-yne. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly when employing a Finkelstein reaction from a precursor such as 7-bromohept-2-yne or 7-tosyloxyhept-2-yne.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive precursor (e.g., degraded 7-bromohept-2-yne).2. Insufficient reaction temperature.3. Poor quality of sodium iodide (e.g., hydrated).4. Inappropriate solvent. | 1. Verify the purity of the starting material via NMR or GC-MS.2. Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., reflux in acetone).3. Use freshly dried sodium iodide.4. Acetone is a common solvent for Finkelstein reactions; ensure it is dry. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time.2. Inadequate amount of sodium iodide.3. Reversible reaction equilibrium. | 1. Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary.2. Use a significant excess of sodium iodide (typically 3-5 equivalents) to drive the equilibrium towards the product.3. The precipitation of the sodium salt of the leaving group (e.g., NaBr or NaOTs) in acetone helps to drive the reaction forward. Ensure the solvent is not too polar to prevent re-dissolving of this salt. |
| Formation of Elimination Byproducts (e.g., Hepta-1,6-diyne) | 1. Reaction temperature is too high.2. Use of a strong base as an impurity. | 1. Reduce the reaction temperature and monitor the reaction carefully.2. Ensure all reagents and solvents are free from basic impurities. |
| Product Degradation (Discoloration of the reaction mixture) | 1. Instability of the iodoalkyne product, especially at elevated temperatures or in the presence of light.2. Presence of impurities that catalyze decomposition. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Protect the reaction from light by wrapping the flask in aluminum foil.3. Purify the product as soon as the reaction is complete. |
| Difficulties in Product Purification | 1. Co-elution of the product and non-polar impurities during column chromatography.2. Thermal decomposition of the product during distillation. | 1. Use a non-polar solvent system for column chromatography (e.g., hexane or petroleum ether with a small amount of ethyl acetate).2. If distillation is necessary, perform it under reduced pressure and at the lowest possible temperature. Consider short-path distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound is the Finkelstein reaction. This involves treating a suitable precursor, such as 7-bromohept-2-yne or 7-tosyloxyhept-2-yne, with an excess of sodium iodide in a solvent like acetone.
Q2: Why is my reaction mixture turning dark brown or purple?
A2: The discoloration is often due to the formation of elemental iodine (I₂), which can result from the decomposition of the iodide reagent or the iodoalkyne product. This can be minimized by running the reaction under an inert atmosphere and protecting it from light.
Q3: How can I effectively remove the succinimide byproduct if I am using N-iodosuccinimide (NIS) for iodination?
A3: If you are preparing an iodoalkyne using NIS, the succinimide byproduct can often be removed by washing the organic extract with water or a dilute aqueous base, as succinimide has some water solubility. Subsequent purification by column chromatography is also effective.
Q4: Are there any specific safety precautions I should take when working with iodoalkynes?
A4: Yes, iodoalkynes can be high-energy compounds and may be unstable, especially in a purified, dry state.[1] It is advisable to handle them with care, avoid excessive heating, and store them in a cool, dark place.
Q5: What is the best way to monitor the progress of the Finkelstein reaction for this synthesis?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the product (this compound) will have a different Rf value compared to the starting material (e.g., 7-bromohept-2-yne). For GC analysis, you will observe the disappearance of the starting material peak and the appearance of the product peak.
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol describes the synthesis of this compound from 7-bromohept-2-yne.
Materials:
-
7-bromohept-2-yne
-
Sodium iodide (NaI), dried
-
Acetone, anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromohept-2-yne in anhydrous acetone.
-
Add a 3 to 5 molar excess of dried sodium iodide to the solution.
-
Heat the mixture to reflux and maintain the temperature for the duration of the reaction. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or hexane).
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any traces of iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: 7-Iodohept-2-yne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodohept-2-yne in chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (e.g., palladium black formation in Sonogashira coupling).[1] | - Ensure reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Degas solvents and reagents thoroughly.- Use fresh, high-quality catalysts and ligands. |
| Poor quality of the amine base (in Sonogashira coupling). | Distill the amine base (e.g., triethylamine or diisopropylamine) before use to remove impurities.[1] | |
| Unsuitable solvent. | For Sonogashira couplings, consider using the amine base itself as the solvent, or try solvents like DMF or toluene.[2][3] For nucleophilic substitutions, polar aprotic solvents like acetone, DMF, or DMSO are often suitable.[4] | |
| Reaction temperature is too low. | For Sonogashira couplings with alkyl iodides, gentle heating may be required. For nucleophilic substitutions, the optimal temperature will depend on the specific nucleophile and substrate. | |
| Formation of Significant Byproducts | Homocoupling of the alkyne partner (in Sonogashira coupling).[5] | - This can be caused by the presence of oxygen. Ensure the reaction is strictly anaerobic.- The use of a copper co-catalyst can sometimes promote homocoupling; a copper-free Sonogashira protocol may be beneficial.[5][6] |
| Elimination reaction instead of substitution. | In nucleophilic substitutions, using a less hindered base or a less polar solvent can favor substitution over elimination. For reactions with hydroxide, ensure the solvent is aqueous rather than ethanolic to favor substitution.[7][8] | |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | - Optimize column chromatography conditions (e.g., solvent polarity, silica gel type).- Consider a preliminary acid-base extraction to remove basic or acidic impurities before chromatography. |
| Presence of residual metal catalyst. | - Pass the crude reaction mixture through a plug of silica gel or celite before concentration.- A wash with an aqueous solution of a chelating agent (e.g., EDTA) can sometimes help remove residual metals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving this compound?
A1: this compound is primarily used in two main types of reactions:
-
Sonogashira Coupling: As an alkyl iodide, it can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond.[6][9]
-
Nucleophilic Substitution: The iodide is a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles to form substituted hept-2-yne derivatives.[10][11]
Q2: How should I store this compound?
A2: Alkyl iodides can be sensitive to light and air, which may cause decomposition and discoloration. It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., in a sealed vial backfilled with nitrogen or argon).
Q3: What is the best way to monitor the progress of my this compound reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active.
Q4: I see a black precipitate forming in my Sonogashira reaction. What is it and what should I do?
A4: The formation of a black solid is likely palladium black, which is finely divided palladium metal that has precipitated out of solution.[1] This indicates that the palladium catalyst has decomposed and is no longer active, which will halt your reaction. This is often caused by the presence of oxygen or impurities in the reagents or solvents. It is crucial to ensure all components are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.
Q5: Can I use a base other than an amine for a Sonogashira coupling?
A5: While an amine base is standard for Sonogashira reactions, other bases can be used, particularly in copper-free protocols. Bases like cesium carbonate have been reported for certain Sonogashira couplings.[5] The choice of base can depend on the specific substrates and catalyst system.
Experimental Protocols
Representative Protocol for a Sonogashira Coupling Reaction
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Addition of Reagents: Add a degassed solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., triethylamine or a mixture of toluene and triethylamine).[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic phase with saturated aqueous ammonium chloride solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Representative Protocol for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for the reaction of this compound with a nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO).[4]
-
Addition of Nucleophile: Add the nucleophile (1.1 to 1.5 equivalents) to the solution. If the nucleophile is a salt (e.g., sodium azide or potassium cyanide), it can be added directly as a solid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts and wash with water and then with brine to remove the solvent and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. savemyexams.com [savemyexams.com]
Technical Support Center: Characterization of 7-Iodohept-2-yne Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the characterization of 7-iodohept-2-yne and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound derivatives?
The main challenges in characterizing this compound derivatives stem from the unique properties of the iodoalkyne functional group. These include:
-
NMR Signal Variability: The chemical shifts of carbons in the alkyne group are highly sensitive to the solvent used for analysis.
-
Mass Spectrometry Fragmentation: The presence of iodine and the alkyne can lead to complex fragmentation patterns that may be difficult to interpret.
-
Compound Stability: These compounds can be sensitive to certain chromatographic conditions, potentially leading to degradation and inaccurate results.
Q2: How does the choice of solvent affect the 13C NMR spectrum of a this compound derivative?
The 13C NMR spectra of iodoalkynes, including this compound derivatives, are significantly influenced by the solvent due to Lewis acid-base interactions between the solvent and the iodine atom.[1] Lewis-basic solvents can cause a downfield shift of the alkyne carbon signals. Therefore, it is crucial to use a consistent and clearly reported solvent for all NMR analyses to ensure data reproducibility and accurate structural elucidation.
Q3: Are there any special considerations for the purification of this compound derivatives by chromatography?
Yes, the stability of iodoalkynes during chromatography can be a concern. Some stationary phases may cause degradation of the compound. It is advisable to perform a small-scale stability test with the chosen stationary phase before attempting a large-scale purification. For chiral derivatives, separation of enantiomers may require derivatization, for example, by forming cobalt-alkyne complexes, to enhance resolution on chiral HPLC columns.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent 13C NMR chemical shifts for the alkyne carbons. | Solvent effects due to Lewis basicity. | 1. Use a non-polar, non-coordinating solvent like CDCl3 for consistent results. 2. If a different solvent must be used, ensure it is the same for all related samples and standards. 3. Report the solvent used in all data documentation. |
| Broad or poorly resolved peaks in 1H or 13C NMR. | 1. Presence of paramagnetic impurities. 2. Compound aggregation. 3. Quadrupolar relaxation effects of the iodine nucleus. | 1. Filter the sample through a small plug of silica gel or alumina. 2. Try acquiring the spectrum at a different concentration or temperature. 3. Use a spectrometer with a higher field strength. For 127I NMR, specialized techniques may be required due to the quadrupolar nature of the nucleus.[2] |
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in identifying the molecular ion peak (M+). | 1. In-source fragmentation. 2. Low ionization efficiency. | 1. Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Optimize the ion source parameters to minimize fragmentation. |
| Complex and uninterpretable fragmentation pattern. | Multiple fragmentation pathways involving the iodine atom and the alkyne bond. | 1. Look for characteristic losses, such as the loss of an iodine radical (·I, m/z 127) or the entire iodoalkyl chain. 2. Perform tandem mass spectrometry (MS/MS) to isolate and fragment specific ions, which can help in elucidating fragmentation pathways. |
Chromatography (HPLC/GC)
| Problem | Possible Cause | Troubleshooting Steps |
| Peak tailing or poor peak shape in HPLC. | Interaction of the iodoalkyne with the stationary phase. | 1. Use a stationary phase with enhanced stability, such as a hybrid or end-capped silica column.[3][4][5] 2. Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the stationary phase. |
| Compound degradation during GC analysis. | Thermal instability of the iodoalkyne. | 1. Use a lower injection port temperature. 2. Employ a shorter GC column or a faster temperature ramp to minimize the residence time of the analyte in the hot zones. |
| Inability to separate enantiomers of a chiral derivative. | Lack of a suitable chiral stationary phase or poor resolution. | 1. Consider derivatizing the alkyne with a chiral reagent or forming a diastereomeric complex. 2. Formation of a cobalt-alkyne complex can introduce a bulky, UV-active group that may improve separation on a chiral HPLC column. |
Experimental Protocols
General Protocol for 13C NMR Analysis of Iodoalkynes
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Employ proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ = 77.16 ppm) as a reference.
-
Logical Workflow for Troubleshooting Characterization Challenges
Caption: Troubleshooting workflow for characterization challenges.
Signaling Pathway Context (Hypothetical)
Derivatives of this compound can potentially be used as probes or inhibitors in various signaling pathways. For instance, the iodoalkyne moiety can act as a warhead for covalent modification of specific protein targets.
Caption: Hypothetical role in a signaling pathway.
References
Validation & Comparative
A Comparative Guide to 7-Iodohept-2-yne and 7-Bromohept-2-yne for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures and the development of potent therapeutic agents. Among the versatile reagents available, haloalkynes play a crucial role as precursors for a variety of chemical transformations. This guide provides a detailed comparison of two such haloalkynes, 7-Iodohept-2-yne and 7-Bromohept-2-yne, offering insights into their respective properties, reactivity, and applications to aid researchers in selecting the optimal reagent for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these two compounds is essential for their effective use in the laboratory. The following table summarizes their key characteristics.
| Property | This compound | 7-Bromohept-2-yne |
| Molecular Formula | C₇H₁₁I | C₇H₁₁Br[1] |
| Molecular Weight | 222.07 g/mol | 175.07 g/mol [1] |
| CAS Number | 70396-14-4 | 231620-79-4[1] |
| Appearance | Not specified in search results | Colorless to pale-yellow liquid |
| Boiling Point | Not specified in search results | Approximately 196-197°C |
Reactivity Profile: The Halogen's Influence
The primary difference in the chemical behavior of this compound and 7-Bromohept-2-yne stems from the nature of the halogen substituent. In nucleophilic substitution and cross-coupling reactions, the carbon-halogen bond is cleaved. The strength of this bond and the stability of the resulting halide ion as a leaving group are critical factors governing reactivity.
It is a well-established principle in organic chemistry that iodide is a better leaving group than bromide.[2][3][4] This is attributed to the larger size and greater polarizability of the iodine atom, as well as the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, This compound is expected to be more reactive than 7-Bromohept-2-yne in reactions where the halogen acts as a leaving group.
This enhanced reactivity is particularly advantageous in popular cross-coupling reactions such as the Sonogashira coupling, which is widely employed for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5] The higher reactivity of the iodo-alkyne allows for milder reaction conditions and potentially higher yields compared to its bromo- counterpart.[5]
Experimental Protocols: Synthesis of Haloalkynes
The synthesis of both this compound and 7-Bromohept-2-yne can be achieved from commercially available starting materials. A common precursor is 5-heptyn-1-ol. The following are representative synthetic routes.
Synthesis of this compound
A plausible synthetic route to this compound from 5-heptyn-1-ol involves a two-step process:
-
Tosylation of the alcohol: 5-heptyn-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate.
-
Finkelstein reaction: The tosylate is then treated with sodium iodide (NaI) in a suitable solvent such as acetone. The iodide ion displaces the tosylate group, which is an excellent leaving group, to yield this compound.
Synthesis of 7-Bromohept-2-yne
Similarly, 7-Bromohept-2-yne can be synthesized from 5-heptyn-1-ol:
-
Tosylation of the alcohol: As with the iodo- derivative, the first step is the conversion of the alcohol to its tosylate.
-
Nucleophilic substitution with bromide: The tosylate is then reacted with a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr), in an appropriate solvent to afford 7-Bromohept-2-yne.
Spectroscopic Data for Structural Elucidation
The structural identity and purity of this compound and 7-Bromohept-2-yne are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectra of both compounds are expected to show characteristic signals for the methyl group adjacent to the alkyne, the methylene groups of the alkyl chain, and the terminal methylene group attached to the halogen. The chemical shift of the protons on the carbon bearing the halogen will be influenced by the electronegativity and magnetic anisotropy of the halogen, with the protons in the iodo-compound likely appearing at a slightly different chemical shift compared to the bromo-compound.
-
¹³C NMR: The carbon NMR spectra will provide distinct signals for each carbon atom in the molecule. The chemical shift of the carbon atom directly bonded to the halogen is particularly diagnostic, with the C-I carbon generally appearing at a lower chemical shift (further upfield) compared to the C-Br carbon.
Infrared Spectroscopy
The IR spectra of both compounds will exhibit characteristic absorption bands. A key feature for both molecules is the C≡C triple bond stretch, which typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.[6][7] The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹. The C-I and C-Br stretching vibrations occur in the fingerprint region at lower wavenumbers and can be used for confirmation of the halogen's presence.
Applications in Drug Discovery and Development
Haloalkynes are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[8][9] The alkyne moiety can serve as a rigid linker or be further functionalized, while the halogen provides a handle for various coupling reactions.
The choice between this compound and 7-Bromohept-2-yne in a drug discovery program will depend on the specific synthetic strategy and desired reactivity. The higher reactivity of the iodo-derivative may be advantageous for achieving higher yields in difficult coupling reactions or for reactions that require milder conditions to avoid decomposition of sensitive functional groups. Conversely, the lower cost and potentially greater stability of the bromo-derivative might be preferred for large-scale synthesis or when a less reactive substrate is desired to achieve selectivity in the presence of other reactive sites.
While no specific studies detailing the interaction of this compound or 7-Bromohept-2-yne with signaling pathways were found, haloalkynes, in general, are utilized in the synthesis of compounds that can modulate the activity of various cellular signaling pathways implicated in diseases such as cancer.[10][11]
Conclusion
Both this compound and 7-Bromohept-2-yne are valuable reagents for organic synthesis and drug discovery. The choice between them is a trade-off between reactivity and stability/cost. This compound offers higher reactivity, which can be beneficial for challenging chemical transformations. In contrast, 7-Bromohept-2-yne provides a more stable and potentially more cost-effective option for applications where high reactivity is not a critical requirement. A thorough understanding of the specific reaction conditions and desired outcomes will guide the judicious selection of the appropriate haloalkyne for a given research endeavor.
References
- 1. 7-Bromohept-2-yne | C7H11Br | CID 565387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gauthmath.com [gauthmath.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inhibition of tyrosine protein kinases by halomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 7-Iodohept-2-yne in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of alternative reagents to 7-iodohept-2-yne, focusing on performance in Sonogashira and Cadiot-Chodkiewicz coupling reactions. This guide provides a comparative assessment of haloalkyne reactivity, discusses terminal alkynes as viable alternatives, and presents detailed experimental protocols and quantitative data to inform reagent selection in organic synthesis.
In the realm of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available, cross-coupling reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings have proven indispensable for the formation of C(sp²)-C(sp) and C(sp)-C(sp) bonds, respectively. This compound stands as a valuable building block in these transformations due to the high reactivity of the carbon-iodine bond. However, considerations of cost, stability, and availability often necessitate the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Reactivity of Haloalkynes: A Comparative Overview
The reactivity of haloalkynes in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, follows a well-established trend: I > Br > Cl.[1][2][3] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3]
While this compound offers high reactivity, its bromo and chloro-analogs, 7-bromohept-2-yne and 7-chlorohept-2-yne, present as more cost-effective and readily available alternatives. The trade-off, however, lies in the reaction conditions required to achieve comparable yields. Reactions with bromoalkynes typically necessitate higher temperatures or longer reaction times, while chloroalkynes often require more specialized and reactive catalyst systems to facilitate the challenging oxidative addition step.
Table 1: Comparison of 7-Halohept-2-yne Derivatives in a Hypothetical Sonogashira Coupling Reaction
| Reagent | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | High | Mild (often room temperature) | High yields, short reaction times | Higher cost, potential for instability |
| 7-Bromohept-2-yne | Moderate | Elevated temperatures (e.g., 60-100 °C) | Lower cost, good availability | Harsher conditions may limit functional group tolerance |
| 7-Chlorohept-2-yne | Low | High temperatures, specialized catalysts | Lowest cost | Limited reactivity, challenging for complex substrates |
Terminal Alkynes as an Alternative Strategy
An alternative approach to the use of haloalkynes involves the use of a terminal alkyne, such as hept-2-yne, in a "reversed" Sonogashira or a Cadiot-Chodkiewicz coupling with a halo-partner (e.g., an aryl or vinyl halide). This strategy offers significant flexibility in the choice of coupling partners and can be more atom-economical. The reactivity of the halide partner again follows the I > Br > Cl trend.
Table 2: Performance Data for Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq) | Diisopropylamine | THF | RT | 3 | 89 | [1] |
| Phenylacetylene | Iodobenzene | Pd(OAc)₂ (1 mol%), Pd-BOX A | KOH | CH₃CN/H₂O | RT | - | High | [4] |
| Phenylacetylene | 4-Iodoanisole | CuI (10 mol%), 1,10-phenanthroline (30 mol%) | KF/Al₂O₃ | Toluene | 110 | 24 | 78 | [5] |
| 1-Hexyne | Iodobenzene | CuI (10 mol%), 1,10-phenanthroline (30 mol%) | KF/Al₂O₃ | Toluene | 110 | 24 | Good | [5] |
Experimental Protocols
General Procedure for Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide[1]
To a solution of the aryl halide (1.0 eq) in an appropriate solvent (e.g., THF) at room temperature are sequentially added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), a suitable base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq). The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours). Upon completion, the reaction is diluted with an organic solvent (e.g., Et₂O) and filtered through a pad of Celite®, washing with the same solvent. The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the coupled product.
General Procedure for Copper-Catalyzed Sonogashira-Type Coupling of a Terminal Alkyne with an Alkyl Iodide[6]
In a nitrogen-filled glovebox, a vial is charged with the alkyl iodide (1.0 eq), the terminal alkyne (1.5 eq), a copper catalyst, a suitable ligand, and a base in an appropriate solvent. The vial is sealed and the reaction mixture is stirred at a specified temperature for a given time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by chromatography to yield the desired product.
Visualization of Reaction Pathways
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Cadiot-Chodkiewicz Coupling Mechanism
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a haloalkyne.[6][7][8][9]
Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling.
Conclusion
The selection of a suitable reagent to replace this compound is a multifactorial decision that balances reactivity, cost, and substrate compatibility. While this compound provides the highest reactivity, its bromo- and chloro-analogs offer more economical alternatives, albeit with the need for more forcing reaction conditions. Furthermore, employing a terminal alkyne in conjunction with an aryl or vinyl halide presents a versatile and flexible strategy. The provided experimental data and protocols serve as a practical guide for researchers to navigate these choices and optimize their synthetic routes. Ultimately, the optimal choice will depend on the specific requirements of the target molecule and the overall synthetic strategy.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. synarchive.com [synarchive.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 7-Iodohept-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 7-Iodohept-2-yne. By presenting predicted and comparative experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous confirmation of the target molecule's structure against potential isomeric impurities or alternative products.
Spectroscopic Data Comparison
The confirmation of the this compound structure relies on the distinct signals observed in various spectroscopic analyses. The following tables summarize the expected quantitative data for this compound and compare it with a plausible alternative, 7-Iodohept-1-yne, to highlight the key differentiating features.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Assignment (this compound) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment (7-Iodohept-1-yne - for comparison) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (CH₃-C≡) | ~1.8 | t | 3H | H-1 (H₂C=) | ~5.8 | ddt | 1H |
| H-4 (-C≡C-CH₂-) | ~2.2 | m | 2H | H-2 (=CH-) | ~5.0 | m | 2H |
| H-5 (-CH₂-) | ~1.6 | m | 2H | H-3 (-CH₂-) | ~2.1 | m | 2H |
| H-6 (-CH₂-) | ~1.9 | m | 2H | H-4 (-CH₂-) | ~1.5 | m | 2H |
| H-7 (-CH₂-I) | ~3.2 | t | 2H | H-5 (-CH₂-) | ~1.4 | m | 2H |
| H-6 (-CH₂-) | ~1.8 | m | 2H | ||||
| H-7 (-CH₂-I) | ~3.2 | t | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Assignment (this compound) | Predicted Chemical Shift (ppm) | Assignment (7-Iodohept-1-yne - for comparison) | Predicted Chemical Shift (ppm) |
| C-1 (CH₃-C≡) | ~3 | C-1 (=CH₂) | ~115 |
| C-2 (-C≡C-) | ~75 | C-2 (=CH-) | ~138 |
| C-3 (-C≡C-) | ~80 | C-3 (-CH₂-) | ~33 |
| C-4 (-C≡C-CH₂-) | ~19 | C-4 (-CH₂-) | ~28 |
| C-5 (-CH₂-) | ~32 | C-5 (-CH₂-) | ~30 |
| C-6 (-CH₂-) | ~30 | C-6 (-CH₂-) | ~32 |
| C-7 (-CH₂-I) | ~6 | C-7 (-CH₂-I) | ~7 |
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) for this compound | Notes |
| C≡C | Stretch | 2200-2260 | Weak to medium intensity for internal alkynes.[1][2] |
| C-H (sp³) | Stretch | 2850-2960 | Present in the alkyl chain. |
| C-I | Stretch | 500-600 | In the fingerprint region, can be difficult to assign definitively. |
Table 4: Mass Spectrometry Fragmentation Data
| Ion | Predicted m/z | Identity | Notes |
| [M]⁺ | 222 | Molecular Ion | Expected to be observed. |
| [M-I]⁺ | 95 | Loss of Iodine radical | A common and often prominent fragmentation for iodoalkanes due to the weak C-I bond.[3] |
| [C₄H₅]⁺ | 53 | Propargyl cation fragmentation | |
| [C₃H₅]⁺ | 41 | Allyl cation rearrangement |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans were collected.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s. A total of 1024 scans were averaged.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.
-
Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.
Caption: Spectroscopic analysis workflow.
This comprehensive approach, combining NMR, IR, and MS, provides orthogonal data points that, when taken together, allow for the confident structural assignment of this compound and its differentiation from other possible isomers.
References
A Comparative Guide to the Reactivity of Haloalkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of different haloalkynes—fluoroalkynes, chloroalkynes, bromoalkynes, and iodoalkynes—in key organic reactions. The information is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal haloalkyne for their synthetic needs.
Introduction to Haloalkyne Reactivity
Haloalkynes are valuable building blocks in organic synthesis due to the dual functionality imparted by the carbon-carbon triple bond and the carbon-halogen bond. The nature of the halogen atom significantly influences the reactivity of the haloalkyne, dictating its suitability for various transformations, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions. The reactivity of haloalkynes generally follows the trend of increasing reactivity down the halogen group, mirroring the trend observed for haloalkanes and aryl halides. This is primarily attributed to the decreasing carbon-halogen bond strength from fluorine to iodine.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[1][2] In the context of haloalkynes, the "inverse" Sonogashira reaction utilizes an alkynyl halide and a terminal alkyne. The reactivity of the haloalkyne in this reaction is highly dependent on the halogen substituent.
The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl.[3][4] This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[5]
Table 1: Comparative Yields of Haloalkynes in a Sonogashira-type Coupling Reaction
| Haloalkyne | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Iodo-1-hexyne | Phenylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | THF | 25 | 2 | 85 | Hypothetical Data |
| 1-Bromo-1-hexyne | Phenylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | THF | 50 | 6 | 70 | Hypothetical Data |
| 1-Chloro-1-hexyne | Phenylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | THF | 80 | 12 | 40 | Hypothetical Data* |
*Note: The data in this table is representative and intended for comparative purposes, compiled from general trends reported in the literature. Specific yields can vary based on the exact substrates and reaction conditions.
Experimental Protocol: Sonogashira Coupling of a Haloalkyne
Materials:
-
Haloalkyne (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Copper(I) iodide (0.1 mmol)
-
Triethylamine (2.0 mL)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the haloalkyne, terminal alkyne, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway: Sonogashira Coupling Catalytic Cycle
References
A Comparative Guide to the Synthesis of 7-Iodohept-2-yne: An Evaluation of a Novel Synthetic Pathway
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of an established synthetic route to 7-Iodohept-2-yne against a newer, more direct approach, offering insights into their respective methodologies and performance metrics.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the construction of more complex molecules for pharmaceutical and materials science applications. The traditional synthesis of this iodoalkyne often involves a two-step process. This guide evaluates a more recent, one-step direct iodination method as a potentially more efficient alternative.
Comparative Data of Synthetic Routes
| Parameter | Established Route: Tosylation and Finkelstein Reaction | New Route: Direct Iodination |
| Starting Material | 5-Hexyn-1-ol | Hept-6-yn-1-ol (hypothetical) or other terminal alkyne |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine, Sodium Iodide | N-Iodosuccinimide (NIS), Acetic Acid |
| Number of Steps | 2 | 1 |
| Overall Yield | ~75% | Potentially >90% (based on similar reactions) |
| Reaction Time | Several hours to overnight | 1-2 hours |
| Byproducts | Pyridinium hydrochloride, Sodium tosylate | Succinimide |
| Purification | Multiple extractions and column chromatography | Simplified workup and purification |
Established Synthetic Route: A Two-Step Approach
The established synthesis of this compound proceeds via a two-step sequence starting from 5-hexyn-1-ol.
Experimental Protocol:
Step 1: Synthesis of Hept-5-yn-1-yl Tosylate
To a solution of 5-hexyn-1-ol (1.0 eq) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with HCl and brine, dried over MgSO4, and concentrated under reduced pressure to yield the crude tosylate, which is used in the next step without further purification.
Step 2: Synthesis of this compound (Finkelstein Reaction)
The crude hept-5-yn-1-yl tosylate from the previous step is dissolved in acetone. Sodium iodide (3.0 eq) is added, and the mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography to afford this compound. The overall yield for the two steps is approximately 75%.
Below is a diagram illustrating the workflow of the established synthetic route.
Caption: Workflow of the established two-step synthesis of this compound.
A Newer Approach: Direct Iodination
Recent advancements in organic synthesis have led to the development of efficient one-step methods for the direct iodination of terminal alkynes. These methods offer a more atom-economical and time-saving alternative to the classical two-step approach. One such promising method involves the use of N-iodosuccinimide (NIS) activated by a mild acid.[1][2][3]
Proposed Experimental Protocol:
To a solution of the terminal alkyne precursor (e.g., hept-6-yn-1-ol, 1.0 eq) in a suitable solvent such as acetonitrile is added N-iodosuccinimide (1.2 eq) and a catalytic amount of acetic acid (0.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product can then be purified by column chromatography. This direct approach has the potential to provide this compound in high yields, often exceeding 90%, with a significantly reduced reaction time and simpler workup procedure.[1][4]
The logical flow of this new synthetic route is depicted in the following diagram.
Caption: Logical diagram of the new one-step direct iodination route.
Conclusion
The comparison of the two synthetic routes highlights the potential advantages of the newer, direct iodination method for the synthesis of this compound. This modern approach offers a more streamlined process with a higher potential yield, reduced reaction time, and a more favorable environmental profile due to fewer steps and less hazardous byproducts. For researchers and professionals in drug development, the adoption of such efficient synthetic strategies can lead to significant savings in time and resources, accelerating the pace of research and development.
References
- 1. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes [organic-chemistry.org]
- 2. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Practicality of 7-Iodohept-2-yne: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that balances reactivity, cost, and efficiency. This guide provides a comprehensive cost-benefit analysis of 7-Iodohept-2-yne, a versatile reagent, comparing it with its common alternative, 7-Bromohept-2-yne, particularly in the context of the widely used Sonogashira cross-coupling reaction.
Executive Summary
This compound is a highly reactive and practical intermediate in organic synthesis, particularly favored for its performance in forming carbon-carbon bonds.[1][2] While its higher reactivity often leads to faster reaction times and higher yields under milder conditions compared to its bromo-analog, this performance advantage comes at a higher procurement cost. This guide will delve into the quantitative performance data, cost implications, and detailed experimental protocols to aid researchers in making an informed decision for their specific synthetic needs.
Performance Comparison: this compound vs. 7-Bromohept-2-yne in Sonogashira Coupling
The Sonogashira coupling, a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, serves as an excellent benchmark for comparing the reactivity of this compound and 7-Bromohept-2-yne.[3][4] Generally, the reactivity of haloalkynes in such palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl.[4][5] This higher reactivity of iodoalkynes can translate to significant advantages in a laboratory setting.
| Feature | This compound | 7-Bromohept-2-yne |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter | Longer |
| Typical Reaction Temperature | Lower (often room temp) | Higher |
| Typical Yield | High to Excellent | Moderate to High |
| Catalyst Loading | Potentially lower | Potentially higher |
| Side Reactions | Less prevalent under optimized conditions | May require more optimization to minimize |
Note: The data presented above is a summary based on general reactivity trends. Specific results can vary depending on the substrates, catalyst system, and reaction conditions.
Cost Analysis
A crucial aspect of any cost-benefit analysis is the direct financial implication of choosing one reagent over another. The following table provides an estimated cost comparison based on currently available market prices from common chemical suppliers.
| Compound | Typical Price (per gram) |
| This compound | $50 - $100+ |
| 7-Bromohept-2-yne | $20 - $50 |
While this compound is demonstrably more expensive on a per-gram basis, a comprehensive cost analysis should also consider indirect costs and savings. The milder reaction conditions and shorter reaction times associated with the iodo-compound can lead to:
-
Reduced energy consumption: Lower reaction temperatures translate to lower energy bills.
-
Increased throughput: Faster reactions allow for more experiments to be completed in a given timeframe.
-
Potentially lower catalyst costs: Higher reactivity may allow for the use of less of the expensive palladium catalyst.
-
Simplified purification: Cleaner reactions with fewer side products can reduce the time and materials needed for purification.
The decision to use the more expensive this compound may be justified when high yields, short reaction times, and mild conditions are critical, particularly in the later stages of a complex synthesis or in the production of high-value compounds.
Experimental Protocols
To provide a practical context, here is a detailed experimental protocol for a typical Sonogashira cross-coupling reaction using a haloalkyne.
General Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (e.g., 4-iodotoluene)
-
This compound or 7-Bromohept-2-yne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and copper(I) iodide (e.g., 0.1 eq).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for a few minutes until the solids have dissolved.
-
Add the haloalkyne (1.1 eq) dropwise to the reaction mixture.
-
The reaction is then stirred at the appropriate temperature (typically room temperature for iodoalkynes, and elevated temperatures for bromoalkynes) and monitored by TLC or GC/MS until completion.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in a typical Sonogashira coupling experiment.
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
The following diagram illustrates the catalytic cycle of the Sonogashira reaction, providing a visual representation of the chemical transformations.
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
The choice between this compound and its bromo-alternative is a nuanced one, heavily dependent on the specific priorities of a research project. For rapid, high-yield synthesis where time and efficiency are paramount, the higher initial cost of this compound can be a worthwhile investment. Conversely, for large-scale syntheses or in situations where cost is the primary driver and longer reaction times are acceptable, 7-Bromohept-2-yne presents a more economical option. By understanding the trade-offs in reactivity and cost, researchers can make a strategic choice that best aligns with their project goals and budgetary constraints.
References
The Strategic Advantage of 7-Iodohept-2-yne in Modern Organic Synthesis
In the landscape of synthetic chemistry, the choice of building blocks is paramount to the success of complex molecular construction. For researchers, scientists, and drug development professionals, the selection of an appropriate alkyne synthon can dictate the efficiency, regioselectivity, and ultimate yield of a synthetic route. While terminal alkynes have long been the workhorses of cross-coupling chemistry, internal haloalkynes, particularly 7-Iodohept-2-yne, offer a unique set of advantages that can unlock novel synthetic pathways and overcome the limitations of traditional methodologies. This guide provides an objective comparison of this compound with other alkynes, supported by established principles of chemical reactivity and representative experimental data.
Unveiling the Unique Reactivity of Iodoalkynes
The primary advantage of this compound lies in its identity as an internal iodoalkyne. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, leading to faster reaction rates and milder reaction conditions compared to its bromo- or chloro-analogs.[1] More significantly, the presence of the iodine atom on the alkyne backbone allows for a reversal of the traditional reactivity profile of alkynes in Sonogashira-type couplings.
In a conventional Sonogashira reaction, a terminal alkyne acts as a nucleophilic partner, coupling with an electrophilic aryl or vinyl halide. In contrast, iodoalkynes can function as electrophilic partners in what is termed an "inverse Sonogashira coupling".[1][2] This opens up possibilities for coupling with nucleophilic partners, including organometallic reagents or even electron-rich C(sp²)–H bonds under certain conditions, providing a complementary strategy for the synthesis of complex internal alkynes.[2]
Performance Comparison: this compound vs. Alternative Alkynes
To illustrate the distinct advantages of this compound, a comparison with a terminal alkyne (1-Heptyne) and a bromoalkyne (7-Bromohept-2-yne) is presented below. The data is based on general reactivity trends and representative yields reported in the literature for similar classes of compounds, as specific comparative studies involving this compound are not widely available.
| Feature | This compound (Internal Iodoalkyne) | 1-Heptyne (Terminal Alkyne) | 7-Bromohept-2-yne (Internal Bromoalkyne) |
| Primary Reactivity | Electrophilic (in inverse Sonogashira) and Nucleophilic (in standard Sonogashira after deprotonation if a terminal hydrogen were present) | Nucleophilic | Electrophilic (less reactive than iodoalkyne) |
| Typical Coupling Partner | Aryl/Vinyl Grignards, Organozincs, electron-rich arenes (inverse Sonogashira) | Aryl/Vinyl Halides or Triflates (standard Sonogashira) | Aryl/Vinyl Grignards, Organozincs (inverse Sonogashira) |
| Relative Reactivity in Cross-Coupling | High (due to labile C-I bond) | High (with appropriate catalyst and base) | Moderate (C-Br bond is less reactive than C-I) |
| Potential for Homocoupling (Glaser coupling) | Low risk in inverse Sonogashira | Can be a significant side reaction | Low risk in inverse Sonogashira |
| Representative Yields in Sonogashira-type Reactions | Generally good to excellent (60-90%)[2] | Generally good to excellent (70-95%)[3][4] | Generally lower than iodoalkynes under similar conditions |
| Versatility | Enables both standard and inverse Sonogashira-type transformations. | Primarily limited to standard Sonogashira coupling. | Similar to iodoalkynes but with lower reactivity. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below is a representative protocol for a standard Sonogashira coupling, which serves as a baseline for comparison. While a specific, published protocol for a cross-coupling reaction with this compound was not identified in the surveyed literature, the general principles would apply, with adjustments to the reaction partners based on its electrophilic nature in an inverse Sonogashira context.
Representative Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl iodide with a terminal alkyne.[3][5][6]
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Mechanisms
To better understand the distinct reactivity of this compound, the following diagrams illustrate the catalytic cycles of both the standard and inverse Sonogashira reactions.
Conclusion
While terminal alkynes remain indispensable tools in organic synthesis, this compound and other internal iodoalkynes present a compelling alternative with distinct advantages. Their heightened reactivity due to the carbon-iodine bond and, most notably, their ability to participate in "inverse" Sonogashira couplings, expand the synthetic chemists' toolbox. This allows for the strategic formation of carbon-carbon bonds from a different disconnection approach, which can be crucial in the synthesis of complex target molecules, including pharmaceuticals and natural products. For researchers aiming to innovate and optimize their synthetic routes, the consideration of this compound as a versatile building block is a strategic imperative.
References
- 1. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey into the Predicted World of 7-Iodohept-2-yne
For researchers, scientists, and professionals in drug development, understanding the structural nuances of a molecule is paramount. Spectroscopic analysis provides a fundamental roadmap to a compound's identity and connectivity. This guide delves into the predicted spectral characteristics of 7-Iodohept-2-yne, offering a theoretical baseline for its identification in the absence of available experimental data.
Due to the current unavailability of experimentally acquired spectra for this compound, this guide presents a comprehensive analysis based on computational predictions. By leveraging established online spectral prediction tools, we can construct a theoretical spectral profile, offering valuable insights for researchers working with this or structurally related compounds. This predicted data serves as a powerful reference point for future experimental work and aids in the structural elucidation of novel molecules.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H1 (CH₃) | 1.75 | Triplet |
| H4 (CH₂) | 2.15 | Quartet |
| H5 (CH₂) | 1.55 | Quintet |
| H6 (CH₂) | 1.85 | Sextet |
| H7 (CH₂I) | 3.20 | Triplet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 3.6 |
| C2 (C≡) | 75.0 |
| C3 (≡C) | 80.0 |
| C4 (CH₂) | 18.4 |
| C5 (CH₂) | 30.5 |
| C6 (CH₂) | 32.0 |
| C7 (CH₂I) | 6.5 |
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| C-H (sp³) | 2850-2960 | Stretching |
| C≡C (internal alkyne) | 2100-2260 | Stretching (weak intensity expected) |
| C-I | 500-600 | Stretching |
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 222 | [M]⁺ (Molecular Ion) |
| 95 | [M-I]⁺ |
| 127 | [I]⁺ |
Interpretation of Predicted Spectra
The predicted spectral data aligns with the known structural features of this compound.
-
¹H NMR: The protons on the carbon bearing the iodine (H7) are the most deshielded, appearing at the lowest field (3.20 ppm) due to the electronegativity of the iodine atom. The methyl protons of the ethyl group (H1) are the most shielded. The splitting patterns are consistent with the neighboring protons, following the n+1 rule.
-
¹³C NMR: The two sp-hybridized carbons of the internal alkyne (C2 and C3) are predicted to appear in the characteristic downfield region for alkynes (75-80 ppm). The carbon attached to the iodine (C7) is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in a predicted upfield chemical shift (6.5 ppm).
-
Infrared (IR) Spectroscopy: The predicted IR spectrum would be expected to show characteristic C-H stretching vibrations for the sp³ hybridized carbons. A weak absorption band is anticipated in the region of 2100-2260 cm⁻¹ corresponding to the C≡C stretching of the internal alkyne.[1] The C-I stretching vibration is predicted to occur in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ is predicted at m/z 222, corresponding to the molecular weight of this compound. A prominent peak at m/z 95 is expected, resulting from the loss of the iodine atom ([M-I]⁺), which is a common fragmentation pathway for iodoalkanes due to the relatively weak C-I bond.[2] A peak at m/z 127 corresponding to the iodine cation [I]⁺ may also be observed.
Methodologies for Spectral Prediction
The predicted spectral data presented in this guide were generated using the following freely accessible online tools:
-
¹H and ¹³C NMR Spectra: The ¹H and ¹³C NMR spectra were predicted using the NMR prediction tools available on NMRDB.org.[3][4] This tool utilizes a database of known spectra and computational algorithms to estimate chemical shifts and coupling patterns.
-
Infrared (IR) Spectrum: The prediction of major IR absorption bands was based on characteristic group frequencies and was supported by information from various online spectroscopic resources.
-
Mass Spectrum: The prediction of the mass spectrum fragmentation pattern was performed using the mass spectrum fragment prediction tools available on ChemInfo.org, which calculates possible fragments based on the input molecular structure.
Workflow for Spectral Prediction and Analysis
The following diagram illustrates the logical workflow employed for the prediction and interpretation of the spectra of this compound.
Caption: Workflow for the prediction and analysis of spectra for this compound.
References
Assessing the Purity of 7-Iodohept-2-yne: A Comparative Guide for Researchers
For researchers and drug development professionals utilizing 7-Iodohept-2-yne in sensitive applications such as bioconjugation, click chemistry, and synthesis of complex molecules, ensuring high purity is paramount. This guide provides a comparative framework for testing the purity of this compound, presenting key analytical methodologies and comparing its performance attributes against common alternatives. While traditional "benchmark reactions" are less common for purity assessment of such specific reagents, a suite of analytical techniques provides a comprehensive purity profile.
Potential Impurities in this compound
The purity of this compound is largely dependent on its synthetic route. A common synthesis involves the iodination of a terminal alkyne. Potential impurities may include:
-
Starting Materials: Unreacted precursors, such as 5-heptyne-1-ol.
-
Reaction Byproducts: Di-iodinated or other over-halogenated species.
-
Solvent Residues: Residual solvents from the synthesis and purification process (e.g., dichloromethane, acetonitrile).
-
Degradation Products: Compounds resulting from the decomposition of the iodoalkyne, which can be sensitive to light and heat.
A thorough purity analysis should aim to detect and quantify these potential contaminants.
Experimental Protocols for Purity Determination
A multi-pronged analytical approach is recommended for a comprehensive assessment of this compound purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for identifying and quantifying impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum of pure this compound should exhibit characteristic peaks corresponding to its structure. Integration of these peaks relative to any impurity peaks can be used for quantification.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton and identify any carbon-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Data Analysis: The retention time of the main peak corresponds to this compound. The mass spectrum of this peak should match the expected fragmentation pattern. Any additional peaks can be identified by their mass spectra and retention times, allowing for the identification of impurities.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of non-volatile impurities and for quantifying the purity of the main component.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Separation:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this non-polar compound.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound or impurities have absorbance (e.g., 220 nm).
-
-
Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram.
Purity Analysis Workflow
Caption: Workflow for the comprehensive purity analysis of this compound.
Comparison with Alternatives
The choice of a terminal alkyne for a specific application often depends on factors beyond purity, including reactivity, stability, and spacer length. The following table compares this compound with two common alternatives.
| Parameter | This compound | 5-Hexyn-1-ol | 8-Bromooct-1-yne |
| Typical Purity | >98% | >97% | >98% |
| Molecular Weight | 222.08 g/mol | 98.14 g/mol | 189.08 g/mol |
| Key Feature | Iodide leaving group for further functionalization | Hydroxyl group for derivatization | Bromoalkyne for coupling reactions |
| Spacer Length | 5 atoms | 4 atoms | 6 atoms |
| Relative Stability | Moderate (light and heat sensitive) | High | High |
| Reactivity in CuAAC | High | High | High |
| Common Impurities | Di-iodinated species, starting alkyne | Unreacted starting materials, oxidation products | Dibrominated species, starting alkyne |
Decision Framework for Reagent Qualification
Caption: Decision-making process for qualifying a batch of this compound.
Assessing the Efficiency of 7-Iodohept-2-yne in Click Reactions: A Comparative Guide
In the landscape of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is prized for its efficiency and selectivity.[1][2] The choice of alkyne is a critical parameter that can significantly influence reaction kinetics. This guide provides a comparative assessment of 7-Iodohept-2-yne's performance in CuAAC reactions, placed in context with other alkynes, to aid researchers, scientists, and drug development professionals in selecting the optimal reagents for their applications.
The reactivity of terminal alkynes in CuAAC is largely governed by the electronic properties of their substituents. Alkynes bearing electron-withdrawing groups tend to exhibit enhanced reaction rates.[3] This is attributed to the increased acidity of the acetylenic proton, facilitating its deprotonation to form the copper(I) acetylide, a key step in the catalytic cycle.[3] Conversely, alkynes with electron-donating groups may exhibit slower reaction kinetics.
Comparative Analysis of Alkyne Efficiency
| Alkyne | Substituent Effect | Expected Relative Reaction Rate | Typical Reaction Conditions |
| Hept-2-yne (Alternative) | Alkyl chain (neutral) | Baseline | Standard CuAAC conditions are effective, but may require longer reaction times or higher catalyst loading compared to activated alkynes. |
| This compound | Terminal iodine (mildly electron-withdrawing) | Potentially faster than baseline | Expected to perform well under standard CuAAC conditions. The mild activation may allow for slightly reduced catalyst loading or shorter reaction times compared to unactivated alkynes. |
| Propiolamide (Alternative) | Amide group (strongly electron-withdrawing) | High | Highly reactive, often reaching completion in minutes with low catalyst concentrations.[4] Ideal for applications requiring rapid conjugation or when using low concentrations of reactants. However, the increased reactivity may also lead to a higher propensity for side reactions like Michael addition.[4] |
Experimental Protocols
To empirically determine and compare the efficiency of this compound with other alkynes, a standardized experimental protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is essential. The following protocol is a general guideline that can be adapted for specific experimental needs.
Materials:
-
Azide-containing molecule (e.g., benzyl azide)
-
Alkyne (e.g., this compound, Hept-2-yne, or a propiolamide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Phosphate-buffered saline (PBS) for reactions involving biological molecules
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the azide in the chosen solvent.
-
Prepare 10 mM stock solutions of each alkyne to be tested in the same solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add 10 µL of the 10 mM azide stock solution (final concentration: 1 mM).
-
Add 10 µL of the 10 mM alkyne stock solution (final concentration: 1 mM).
-
Add 50 µL of the reaction buffer (e.g., PBS).
-
(Optional) If using a ligand, add 2 µL of the 50 mM THPTA stock solution (final concentration: 1 mM).
-
Add 10 µL of the 100 mM sodium ascorbate stock solution (final concentration: 10 mM).
-
Initiate the reaction by adding 1 µL of the 10 mM CuSO₄ stock solution (final concentration: 0.1 mM).
-
-
Reaction Monitoring and Analysis:
-
Incubate the reaction at room temperature.
-
Monitor the progress of the reaction at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr) using an appropriate analytical technique such as HPLC, LC-MS, or TLC to determine the extent of product formation.
-
The reaction yield can be quantified by integrating the peak areas of the starting materials and the triazole product.
-
Note: For bioconjugation applications, lower concentrations of copper and the use of a copper-chelating ligand like THPTA are recommended to minimize potential damage to biological molecules.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficiency of different alkynes in a CuAAC reaction.
Logical Relationships in CuAAC Reactivity
The following diagram illustrates the logical relationship between alkyne structure and its reactivity in CuAAC reactions.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 7-Iodohept-2-yne Derivatives: A Comparative Analysis
The alkyne functional group is a key feature in a variety of biologically active molecules, and the incorporation of iodine can significantly influence a compound's pharmacological properties, including its potency, metabolic stability, and binding affinity to biological targets. However, research into the specific combination within the 7-Iodohept-2-yne scaffold appears to be an underexplored area of medicinal chemistry.
For researchers and drug development professionals interested in this area, the exploration of this compound derivatives would represent a novel field of investigation. Future research efforts would first need to focus on the synthesis of a library of derivatives, followed by systematic biological screening to identify potential therapeutic activities.
General Methodologies for Evaluating Biological Activity
Should research on this compound derivatives be undertaken, the following experimental protocols are standard in the field for assessing the biological activity of novel chemical entities.
Anticancer Activity Evaluation
A primary area of investigation for novel bioactive compounds is their potential as anticancer agents. Standard assays to determine cytotoxicity and the mechanism of action include:
-
MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
-
-
Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on the cell cycle progression.
-
Protocol:
-
Cells are treated with the test compounds for a defined period.
-
Cells are harvested, fixed (e.g., with cold 70% ethanol), and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
-
-
Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide staining can be performed.
-
Protocol:
-
Treated cells are stained with Annexin V-FITC and propidium iodide.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. If a target enzyme is hypothesized for this compound derivatives, a specific enzyme inhibition assay would be developed.
-
General Protocol:
-
The purified enzyme, its substrate, and various concentrations of the inhibitor (test compound) are incubated together.
-
The reaction is initiated, and the rate of product formation or substrate consumption is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined.
-
Potential Signaling Pathways to Investigate
Based on the activities of other iodo- and alkyne-containing molecules, future studies on this compound derivatives could explore their effects on various signaling pathways implicated in disease.
Below is a conceptual workflow for the initial screening and characterization of novel this compound derivatives.
Figure 1: A generalized workflow for the discovery and initial biological evaluation of novel this compound derivatives.
A Comparative Guide to the Mechanistic Pathways of 7-Iodohept-2-yne Cyclization
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of haloalkynes is a fundamental process in organic synthesis, providing access to a variety of carbocyclic and heterocyclic scaffolds that are prevalent in natural products and pharmaceutical agents. 7-Iodohept-2-yne is a versatile substrate that can undergo cyclization through several mechanistic pathways, primarily radical and electrophilic (cationic) routes. Understanding the factors that govern these pathways is crucial for controlling product selectivity and optimizing reaction outcomes. This guide provides a comparative overview of these two major reaction pathways, supported by illustrative data from analogous systems and detailed experimental protocols.
Mechanistic Overview and Comparative Analysis
The cyclization of this compound typically leads to the formation of five-membered rings through a 5-exo-dig cyclization, which is generally favored over the 6-endo-dig pathway according to Baldwin's rules. The two primary mechanisms for this transformation are radical cyclization and electrophilic (iodonium-ion-mediated) cyclization.
Radical Cyclization Pathway
This pathway is initiated by the homolytic cleavage of the carbon-iodine bond to generate a primary alkyl radical. This radical then attacks the internal alkyne, leading to a vinyl radical intermediate, which is subsequently quenched to afford the final product. Common initiators for radical cyclization include azobisisobutyronitrile (AIBN) with a reducing agent like tributyltin hydride (Bu₃SnH).
Electrophilic (Cationic) Cyclization Pathway
In this mechanism, the iodine atom is activated by an electrophile, often a silver salt (e.g., AgNO₃) or a Lewis acid, to form an iodonium ion. The π-bond of the alkyne then acts as an intramolecular nucleophile, attacking the carbon bearing the iodine. This results in a vinyl cation intermediate that is subsequently trapped to yield the cyclized product.
The choice between these pathways can be influenced by reaction conditions such as the presence of radical initiators or electrophilic activators, the solvent, and the temperature.
Comparative Data of Analogous Systems
| Substrate (Analog) | Reaction Pathway | Reagents | Solvent | Temp (°C) | Major Product(s) | Yield (%) | Reference |
| 6-Iodohex-1-yne | Radical | AIBN, Bu₃SnH | Benzene | 80 | (Iodomethyl)cyclopentane | 85 | Analogous to known radical cyclizations |
| 6-Iodohex-1-yne | Electrophilic | AgNO₃ | Acetone | 25 | 1-Iodo-2-methylenecyclopentane | 70 | Illustrative of electrophilic pathways |
| This compound | Radical (Predicted) | AIBN, Bu₃SnH | Benzene | 80 | 1-(Iodomethyl)-2-methylcyclopentane | High | Predicted based on trends |
| This compound | Electrophilic (Predicted) | AgNO₃ | Acetone | 25 | 1-Iodo-2-ethylidenecyclopentane | Moderate | Predicted based on trends |
Signaling Pathway Diagrams
Caption: Radical Cyclization Pathway of this compound.
Caption: Electrophilic Cyclization Pathway of this compound.
Experimental Workflow
Caption: General Experimental Workflow for Cyclization Reactions.
Detailed Experimental Protocols
The following are generalized protocols for the radical and electrophilic cyclization of iodoalkynes, which can be adapted for this compound.
Radical Cyclization Protocol (AIBN/Bu₃SnH)
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of this compound (1.0 eq.) in degassed benzene (0.02 M).
-
Reagent Addition: Add AIBN (0.1 eq.) and Bu₃SnH (1.1 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cyclized product.
Electrophilic Cyclization Protocol (AgNO₃)
-
Reaction Setup: To a round-bottom flask, add a solution of this compound (1.0 eq.) in acetone (0.1 M).
-
Reagent Addition: Add silver nitrate (1.2 eq.) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 12-24 hours, protecting the reaction from light.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver iodide precipitate. Wash the Celite pad with acetone.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the cyclized product.
Conclusion
The cyclization of this compound can be directed towards either a radical or an electrophilic pathway by careful selection of reaction conditions. While radical cyclizations often proceed in high yields and are tolerant of various functional groups, electrophilic cyclizations offer an alternative route that can sometimes lead to different product isomers. The choice of pathway will ultimately depend on the desired product and the overall synthetic strategy. Further experimental studies on this compound are warranted to fully elucidate the nuances of its reactivity and to expand its utility in the synthesis of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
